molecular formula C8H11BO3 B1446456 2-Hydroxymethyl-4-methylphenylboronic acid CAS No. 1451391-52-8

2-Hydroxymethyl-4-methylphenylboronic acid

Cat. No.: B1446456
CAS No.: 1451391-52-8
M. Wt: 165.98 g/mol
InChI Key: CBAPVZWDDUMKMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxymethyl-4-methylphenylboronic acid is a useful research compound. Its molecular formula is C8H11BO3 and its molecular weight is 165.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Hydroxymethyl-4-methylphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxymethyl-4-methylphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[2-(hydroxymethyl)-4-methylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO3/c1-6-2-3-8(9(11)12)7(4-6)5-10/h2-4,10-12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBAPVZWDDUMKMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C)CO)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Hydroxymethyl-4-methylphenylboronic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-Hydroxymethyl-4-methylphenylboronic Acid

Introduction

2-Hydroxymethyl-4-methylphenylboronic acid is a bifunctional organoboron compound of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring both a reactive boronic acid moiety and a hydroxymethyl group on a substituted phenyl ring, makes it a versatile building block. The boronic acid group is a cornerstone participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a fundamental tool for constructing carbon-carbon bonds.[1] The hydroxymethyl group offers a secondary point for chemical modification, enabling the construction of complex molecular architectures and the fine-tuning of physicochemical properties in drug candidates and functional materials.

This guide provides a comprehensive overview of a robust and logical synthetic pathway to 2-Hydroxymethyl-4-methylphenylboronic acid. As your Senior Application Scientist, I will not only detail the procedural steps but also elucidate the critical scientific principles and rationale that underpin the chosen methodologies, ensuring a reproducible and scalable synthesis.

Retrosynthetic Strategy and Pathway Overview

A logical retrosynthetic analysis of the target molecule dictates a multi-step approach starting from a commercially available precursor. The primary challenge in this synthesis is the management of two reactive functional groups: the hydroxyl group and the boronic acid precursor (an aryl halide). The hydroxyl proton is acidic and will quench the highly basic organometallic intermediates required for borylation.[2] Therefore, a protection-deprotection strategy is essential.

Our chosen pathway begins with the synthesis of a key intermediate, 2-bromo-5-methylbenzyl alcohol, followed by protection of the alcohol, formation of the carbon-boron bond, and subsequent deprotection to yield the final product.

G Target 2-Hydroxymethyl-4-methylphenylboronic acid Protected_Boronic_Acid Protected Boronic Acid (TBDMS Ether) Target->Protected_Boronic_Acid Deprotection (TBAF or H+) Protected_Bromide 1-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-4-methylbenzene Protected_Boronic_Acid->Protected_Bromide Grignard Formation & Borylation Starting_Alcohol 2-Bromo-5-methylbenzyl Alcohol Protected_Bromide->Starting_Alcohol Hydroxyl Protection (TBDMSCl) Starting_Acid 2-Bromo-5-methylbenzoic Acid Starting_Alcohol->Starting_Acid Reduction (LiAlH4)

Caption: Retrosynthetic analysis for 2-Hydroxymethyl-4-methylphenylboronic acid.

Part 1: Synthesis of the Key Precursor, 2-Bromo-5-methylbenzyl Alcohol

The synthesis begins with the reduction of commercially available 2-bromo-5-methylbenzoic acid. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity, which is necessary for the efficient reduction of a carboxylic acid to a primary alcohol.

Causality Behind Experimental Choices:

  • Reagent: LiAlH₄ is a powerful, unselective reducing agent capable of reducing carboxylic acids, esters, and other carbonyl compounds. Its use ensures a complete and rapid conversion.

  • Solvent: Anhydrous tetrahydrofuran (THF) is the preferred solvent as it is inert to LiAlH₄ and effectively solubilizes the starting material. The anhydrous condition is critical, as LiAlH₄ reacts violently with water.

  • Workup: The reaction is quenched carefully, often with a sequential addition of water and base (e.g., NaOH solution) or by using a Glaubers salt (Na₂SO₄·10H₂O) workup to safely neutralize the excess hydride reagent and precipitate aluminum salts, which can then be easily filtered off.[3]

Experimental Protocol 1: Reduction of 2-Bromo-5-methylbenzoic Acid
  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert nitrogen atmosphere is charged with lithium aluminum hydride (2.5 eq.) suspended in anhydrous THF (30 mL).

  • Reagent Addition: A solution of 2-bromo-5-methylbenzoic acid (1.0 eq.) in anhydrous THF (30 mL) is added dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, the mixture is allowed to warm to room temperature and then stirred for 24-25 hours to ensure complete reduction.[3]

  • Quenching & Workup: The reaction is carefully cooled back to 0 °C. Sequentially, Na₂SO₄·10H₂O is added in portions until the evolution of gas ceases and a granular precipitate forms. The mixture is stirred for an additional 24 hours.[3]

  • Isolation: The solid is removed by filtration and washed with THF. The combined filtrate is concentrated under reduced pressure.

  • Purification: The crude residue is purified by silica gel column chromatography (eluent: hexane/ethyl acetate, 8:1) to afford 2-bromo-5-methylbenzyl alcohol as a white solid.[3]

ReagentMolar Eq.Purpose
2-Bromo-5-methylbenzoic Acid1.0Starting Material
Lithium Aluminum Hydride (LiAlH₄)2.5Reducing Agent
Anhydrous THF-Solvent
Na₂SO₄·10H₂OExcessQuenching Agent

Part 2: Protection of the Benzylic Alcohol

To prevent interference in the subsequent organometallic reaction, the hydroxyl group of 2-bromo-5-methylbenzyl alcohol must be protected. A tert-butyldimethylsilyl (TBDMS) ether is an ideal choice.[4]

Causality Behind Experimental Choices:

  • Protecting Group: TBDMS ethers are robust and stable to strongly basic and nucleophilic reagents like Grignard or organolithium reagents.[5] They are also stable to many other common synthetic conditions, yet can be selectively removed under mild conditions that will not affect the boronic acid moiety.[4]

  • Reagents: tert-Butyldimethylsilyl chloride (TBDMSCl) is the silylating agent. Imidazole is used as a base to neutralize the HCl generated during the reaction and also acts as a catalyst.[6]

  • Solvent: Anhydrous dimethylformamide (DMF) or dichloromethane (DCM) are suitable solvents for this reaction.

Experimental Protocol 2: TBDMS Protection
  • Reaction Setup: To a solution of 2-bromo-5-methylbenzyl alcohol (1.0 eq.) in anhydrous DMF (5 mL), add imidazole (2.5 eq.) and tert-butyldimethylsilyl chloride (1.2 eq.) at room temperature under a nitrogen atmosphere.

  • Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product, 1-bromo-2-((tert-butyldimethylsilyloxy)methyl)-4-methylbenzene, can often be used in the next step without further purification or can be purified by silica gel chromatography if necessary.

Part 3: Formation of the Arylboronic Acid via Grignard Reaction

The core C-B bond formation is achieved via a Grignard reaction. The aryl bromide is converted into an arylmagnesium halide (Grignard reagent), which then acts as a nucleophile, attacking an electrophilic boron source like a trialkyl borate. Subsequent hydrolysis yields the desired boronic acid.[7]

Causality Behind Experimental Choices:

  • Grignard Formation: This reaction requires strictly anhydrous conditions, as any trace of water will protonate and destroy the Grignard reagent. Magnesium turnings are activated, often with a small crystal of iodine, to initiate the reaction.[8]

  • Borylation Reagent: Triisopropyl borate or trimethyl borate are common electrophilic boron sources. They are used in excess to ensure complete reaction with the Grignard reagent. The reaction is performed at very low temperatures (-78 °C) to prevent side reactions, such as the addition of multiple aryl groups to the boron center.[8]

  • Hydrolysis: Acidic workup (e.g., with HCl) hydrolyzes the intermediate boronate ester to the final boronic acid and also neutralizes any remaining Grignard reagent.

G cluster_0 Grignard Formation & Borylation cluster_1 Hydrolysis ArBr Ar-Br Grignard Ar-MgBr ArBr->Grignard + Mg (THF) Mg Mg Boronate_Complex [Ar-B(OR)3]⁻ MgBr⁺ Grignard->Boronate_Complex + B(OR)3 (-78 °C) Borate B(OR)3 Boronate_Ester Ar-B(OR)2 Boronate_Complex->Boronate_Ester Boronic_Acid Ar-B(OH)2 Boronate_Ester->Boronic_Acid + H3O⁺

Sources

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-Hydroxymethyl-4-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-Hydroxymethyl-4-methylphenylboronic acid, a key building block in organic synthesis and drug discovery. Addressing the inherent challenges in the analysis of boronic acids, such as dehydration and oligomerization, this document outlines robust methodologies for accurate characterization and quantification. We will delve into the principles of Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, offering field-proven insights into sample preparation, instrument optimization, and the interpretation of fragmentation patterns. This guide is intended for researchers, scientists, and drug development professionals seeking to develop and validate reliable analytical methods for this class of compounds.

Introduction: The Analytical Challenge of Boronic Acids

2-Hydroxymethyl-4-methylphenylboronic acid is an organoboron compound of significant interest in medicinal chemistry and materials science. Its utility in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds is well-established.[1] However, the very reactivity that makes it a valuable synthetic tool also presents analytical challenges. The boronic acid functional group, -B(OH)₂, is prone to dehydration, leading to the formation of cyclic anhydrides (boroxines) and other oligomeric species, particularly at elevated temperatures or under vacuum, conditions often encountered in mass spectrometry sources.[1] This complicates mass spectra, making it difficult to identify and quantify the parent molecule.

This guide will provide a detailed exploration of two primary mass spectrometric techniques, Liquid Chromatography-Mass Spectrometry with Electrospray Ionization (LC-ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), to overcome these challenges and achieve reliable analysis of 2-Hydroxymethyl-4-methylphenylboronic acid.

Physicochemical Properties of 2-Hydroxymethyl-4-methylphenylboronic acid

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

PropertyValueSource
Molecular FormulaC₈H₁₁BO₃Inferred from structure
Molecular Weight166.00 g/mol Inferred from structure
AppearanceWhite to off-white solid[2]
SolubilitySoluble in polar organic solvents (e.g., methanol, acetonitrile), slightly soluble in water.[2]

Electrospray Ionization (ESI) Mass Spectrometry: A Versatile Approach

Electrospray ionization is a soft ionization technique well-suited for the analysis of polar, thermally labile molecules like 2-Hydroxymethyl-4-methylphenylboronic acid. When coupled with liquid chromatography (LC), it provides a powerful tool for separation and sensitive detection.

Causality in Method Development: Key Considerations for ESI-MS

The primary challenge in the ESI-MS analysis of boronic acids is preventing in-source dehydration and oligomerization. The choice of mobile phase and ionization mode is critical. A study on the LC-MS/MS analysis of methyl phenyl boronic acid demonstrated successful ionization and quantification without derivatization using electrospray ionization in negative mode.[1] This approach is advantageous as it deprotonates the boronic acid, forming a more stable boronate anion.

The hydroxymethyl group in 2-Hydroxymethyl-4-methylphenylboronic acid introduces an additional site for potential fragmentation and reactions. Careful optimization of the ESI source parameters, such as capillary voltage, source temperature, and gas flows, is necessary to minimize in-source fragmentation and preserve the molecular ion.[3]

Proposed LC-ESI-MS/MS Experimental Protocol

This protocol is adapted from established methods for similar boronic acids and is designed to be a robust starting point for method development.[1]

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a suitable choice for retaining the analyte.

  • Mobile Phase A: 0.1% Formic acid in water. The use of formic acid is compatible with MS and can aid in protonation for positive ion mode, though negative ion mode is often preferred for boronic acids.[4]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A starting condition of 5-10% B, ramping up to 95% B over several minutes, followed by a re-equilibration step. The gradient should be optimized to ensure good separation from any impurities or degradants.

  • Flow Rate: 0.2-0.4 mL/min, depending on the column dimensions.

  • Column Temperature: 30-40 °C to ensure reproducible retention times.

Mass Spectrometry Conditions (Negative Ion Mode):

  • Ionization Mode: ESI Negative

  • Capillary Voltage: 2.5-3.5 kV

  • Source Temperature: 120-150 °C

  • Desolvation Gas Flow: 600-800 L/hr (Nitrogen)

  • Cone Gas Flow: 50 L/hr (Nitrogen)

  • Nebulizer Pressure: 35-50 psi

Data Acquisition:

  • Full Scan: Acquire data in full scan mode (e.g., m/z 50-300) to identify the deprotonated molecule [M-H]⁻ and any potential adducts or in-source fragments.

  • Tandem MS (MS/MS): For structural confirmation and quantification, perform product ion scans on the [M-H]⁻ precursor ion (m/z 164.99). Collision energy should be optimized to achieve a characteristic fragmentation pattern.

Expected Fragmentation Pattern and Mechanistic Insights

Upon collision-induced dissociation (CID) in negative ion mode, the deprotonated molecule [M-H]⁻ is expected to undergo the following fragmentation pathways:

  • Loss of Water (H₂O): The presence of the hydroxymethyl and boronic acid groups makes the loss of a water molecule (18 Da) a highly probable fragmentation pathway. This would result in a fragment ion at m/z 147.0.

  • Loss of Formaldehyde (CH₂O): The hydroxymethyl group can be eliminated as formaldehyde (30 Da), leading to a fragment ion at m/z 135.0.

  • Cleavage of the Boronic Acid Group: Fragmentation of the C-B bond can occur, although this may be less favorable than the neutral losses mentioned above.

dot graph Fragmentation_ESI { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "Proposed ESI-MS/MS fragmentation of 2-Hydroxymethyl-4-methylphenylboronic acid."

MALDI-MS: A Powerful Tool for Direct Analysis

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a valuable technique for the rapid analysis of small molecules with minimal sample preparation.

The Role of the Matrix in MALDI Analysis

In MALDI, the choice of matrix is paramount. The matrix co-crystallizes with the analyte and absorbs the laser energy, facilitating a soft desorption and ionization process. For boronic acids, certain matrices can also serve as derivatizing agents, forming more stable adducts that are easier to detect. 2,5-Dihydroxybenzoic acid (DHB) is a commonly used and effective matrix for the analysis of saccharides and other small molecules, and it has been shown to be suitable for boronic acids.[7]

MALDI-MS Experimental Protocol

Materials:

  • 2-Hydroxymethyl-4-methylphenylboronic acid

  • 2,5-Dihydroxybenzoic acid (DHB) matrix

  • Acetonitrile (ACN)

  • 0.1% Trifluoroacetic acid (TFA) in water

Sample and Matrix Preparation:

  • Prepare a 10 mg/mL solution of DHB in 50:50 ACN/0.1% TFA.

  • Prepare a 1 mg/mL stock solution of 2-Hydroxymethyl-4-methylphenylboronic acid in ACN. Create a series of dilutions from this stock solution.

MALDI Plate Spotting:

  • Mix the analyte solution and the matrix solution in a 1:1 ratio (v/v).

  • Spot 1 µL of the mixture onto the MALDI target plate.

  • Allow the spot to air dry completely, allowing for co-crystallization of the analyte and matrix.

Mass Spectrometry Conditions:

  • Instrument: A MALDI-TOF (Time-of-Flight) mass spectrometer.

  • Ionization Mode: Positive reflectron mode is a good starting point.

  • Laser: A nitrogen laser (337 nm) or a suitable solid-state laser.

  • Laser Fluence: Optimize the laser energy to achieve good signal intensity while minimizing fragmentation.

  • Mass Range: m/z 50-500.

Expected Observations in MALDI-MS

In positive ion mode, the protonated molecule [M+H]⁺ at m/z 167.0 is the expected primary ion. Adducts with sodium [M+Na]⁺ (m/z 189.0) and potassium [M+K]⁺ (m/z 205.0) are also commonly observed.[8] Similar to ESI, fragmentation in MALDI can occur, and the loss of water is a likely event, leading to a peak at m/z 149.0 for the [M+H-H₂O]⁺ fragment.

dot graph Workflow_MALDI { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

} caption: "General workflow for MALDI-MS analysis."

Data Interpretation and Self-Validation

A key aspect of trustworthy analytical science is the self-validating nature of the data. In the context of mass spectrometry of 2-Hydroxymethyl-4-methylphenylboronic acid, this can be achieved through:

  • Isotopic Pattern Analysis: Boron has two stable isotopes, ¹⁰B (19.9%) and ¹¹B (80.1%). The presence of a boron atom in an ion will result in a characteristic isotopic pattern in the mass spectrum, with a smaller peak at M-1 relative to the monoisotopic peak. Observing this pattern provides strong evidence for the presence of boron in the detected ions.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the parent and fragment ions. This is a powerful tool for distinguishing between isobaric species.

  • Internal Standards: The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis, as it corrects for variations in ionization efficiency and matrix effects.

Conclusion

The mass spectrometric analysis of 2-Hydroxymethyl-4-methylphenylboronic acid requires careful consideration of its chemical properties, particularly its propensity for dehydration. Both LC-ESI-MS and MALDI-MS are powerful techniques for its characterization and quantification. By employing appropriate sample preparation, optimized instrument parameters, and a thorough understanding of the potential fragmentation pathways, researchers can develop robust and reliable analytical methods. The protocols and insights provided in this guide serve as a foundation for method development and troubleshooting, enabling the accurate analysis of this important synthetic building block.

References

  • Chidella, K.S., Dasari, V.B., & Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12, 74-86. [Link]

  • Stahl, B., Steup, M., Karas, M., & Hillenkamp, F. (1991). Analysis of neutral oligosaccharides by matrix-assisted laser desorption/ionization mass spectrometry. Analytical Chemistry, 63(14), 1463-1466. [Link]

  • Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3324-3330. [Link]

  • SIELC Technologies. (n.d.). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Lima, G. P., et al. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. Molecules, 24(22), 4058. [Link]

  • Harvey, D. J. (1999). Matrix-assisted laser desorption/ionization mass spectrometry of carbohydrates. Mass spectrometry reviews, 18(6), 349-450. [Link]

  • Kanjana, P., et al. (2021). UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana. Frontiers in Plant Science, 11, 619420. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ChemBK. (2024). 4-Hydroxy-2-methyl phenyl boronic acid. Retrieved from [Link]

  • Stahl, B., et al. (1991). Analysis of neutral oligosaccharides by matrix-assisted laser desorption/ionization mass spectrometry. Analytical chemistry, 63(14), 1463-1466. [Link]

Sources

A Technical Guide to the Solubility of 2-Hydroxymethyl-4-methylphenylboronic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxymethyl-4-methylphenylboronic acid is a bespoke arylboronic acid with significant potential as a building block in organic synthesis and medicinal chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. The solubility of this reagent is a critical parameter that dictates solvent selection for reactions, purification, and formulation, directly impacting reaction efficiency, yield, and scalability. This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Hydroxymethyl-4-methylphenylboronic acid. In the absence of extensive published empirical data for this specific molecule, this document establishes a predictive solubility framework based on first principles of chemical structure and intermolecular forces. Furthermore, it delivers a robust, field-proven experimental protocol for the precise determination of its thermodynamic solubility, ensuring researchers can generate reliable and reproducible data.

Introduction: Understanding 2-Hydroxymethyl-4-methylphenylboronic Acid

2-Hydroxymethyl-4-methylphenylboronic acid is a multifunctional organic compound. Its utility in modern chemistry is derived from the unique and synergistic properties of its constituent functional groups.

  • Chemical Structure: The molecule consists of a phenyl ring substituted with three key groups:

    • A boronic acid group (-B(OH)₂) at the C1 position, which is the reactive center for palladium-catalyzed cross-coupling reactions.

    • A hydroxymethyl group (-CH₂OH) at the C2 (ortho) position.

    • A methyl group (-CH₃) at the C4 (para) position.

The strategic placement of these groups, particularly the ortho-hydroxymethyl group, can influence the electronic properties and steric environment of the boronic acid, potentially offering unique reactivity and selectivity in synthesis.

The Science of Solubility: A Theoretical Framework

The solubility of a solute in a solvent is governed by the energetic balance of breaking solute-solute and solvent-solvent interactions to form new solute-solvent interactions. The principle of "like dissolves like" provides a foundational predictive tool.

Analysis of the Solute: The dual-nature of 2-Hydroxymethyl-4-methylphenylboronic acid is key to its solubility profile:

  • Polar/Hydrophilic Character: The boronic acid and hydroxymethyl groups are highly polar. Both can act as hydrogen bond donors (via the -OH protons) and hydrogen bond acceptors (via the oxygen lone pairs). This confers a strong affinity for polar solvents.

  • Nonpolar/Hydrophobic Character: The phenyl ring and the methyl group are nonpolar. These moieties interact primarily through van der Waals forces and contribute to solubility in less polar, organic environments.

The interplay between these opposing characteristics determines the compound's solubility in a given solvent.

Caption: Intermolecular forces governing solubility.

Predicted Solubility Profile

Based on the structural analysis, a qualitative solubility profile for 2-Hydroxymethyl-4-methylphenylboronic acid can be predicted. This serves as a practical starting point for solvent screening in both synthesis and analysis. The presence of two strong hydrogen-bonding groups suggests a greater affinity for polar solvents compared to simple arylboronic acids like p-tolylboronic acid.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, Isopropanol, WaterHigh These solvents are excellent hydrogen bond donors and acceptors, leading to strong and favorable interactions with both the boronic acid and hydroxymethyl groups. The related (4-Hydroxymethyl)phenyl)boronic acid has a water solubility of 25 g/L.[1]
Polar Aprotic Tetrahydrofuran (THF), Acetone, Acetonitrile (ACN)High to Moderate These solvents are effective hydrogen bond acceptors and have significant dipole moments, allowing for favorable interactions. Phenylboronic acid generally shows high solubility in ketones and ethers.[2]
Polar Aprotic (High Boiling) Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High These are highly polar solvents capable of disrupting the solute's crystal lattice and forming strong dipole-dipole interactions. They are often used as solvents of last resort for poorly soluble compounds.
Halogenated Dichloromethane (DCM), ChloroformLow to Moderate These solvents have low polarity. While some interaction is possible, they cannot engage in hydrogen bonding, limiting their ability to solvate the polar functional groups effectively. Phenylboronic acid has moderate solubility in chloroform.[2]
Aromatic Hydrocarbon Toluene, BenzeneLow The primary interaction would be between the phenyl rings of the solute and solvent. The energy required to break the strong hydrogen bonds in the solute's crystal lattice is not compensated by these weak interactions.
Aliphatic Hydrocarbon Hexane, CyclohexaneVery Low / Insoluble As nonpolar solvents, they cannot overcome the strong intermolecular forces within the polar crystalline structure of the boronic acid. Phenylboronic acid has very low solubility in hydrocarbons.[2]

Gold-Standard Protocol: Experimental Determination of Thermodynamic Solubility

To move from prediction to precise quantification, the Shake-Flask Method is the universally recognized gold standard for determining equilibrium solubility.[3][4] It is designed to measure the saturation concentration of a compound in a solvent at a constant temperature after equilibrium has been reached.

Causality in Protocol Design: This protocol is a self-validating system. By adding a clear excess of the solid, we ensure that the resulting solution is truly saturated. Sampling at multiple, extended time points (e.g., 24 and 48 hours) validates that the system has reached a stable thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[3]

Step-by-Step Methodology
  • Preparation:

    • Accurately weigh approximately 10-20 mg of 2-Hydroxymethyl-4-methylphenylboronic acid into several 4 mL glass vials. Use of a high-purity, crystalline solid is crucial.

    • Add 2 mL of the desired organic solvent to each vial. This creates a slurry with a clear excess of undissolved solid.

    • Prepare a blank vial containing only the solvent to be used as a reference.

  • Equilibration:

    • Seal the vials securely to prevent solvent evaporation.

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the slurries at a consistent, moderate speed for at least 24 hours. The agitation must be vigorous enough to keep the solid suspended but not so vigorous as to cause excessive grinding or particle size reduction.[5]

  • Phase Separation & Sampling:

    • After 24 hours, stop agitation and allow the vials to stand undisturbed for 1-2 hours to let the excess solid settle.

    • Critical Step: Carefully withdraw a sample from the clear supernatant. Two methods are common:

      • Filtration: Use a syringe fitted with a solvent-compatible 0.22 µm filter (e.g., PTFE). Discard the first 0.2 mL of filtrate to saturate any potential binding sites on the filter material.

      • Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes. Sample from the middle of the resulting supernatant, avoiding the solid pellet and the liquid surface.

    • Immediately dilute the collected supernatant with a known volume of a suitable mobile phase (e.g., Acetonitrile/Water mixture) to prevent precipitation and to bring the concentration within the analytical range.

  • Repeat for Validation:

    • Reseal the vials and return them to the shaker for an additional 24 hours (48 hours total).

    • Repeat the sampling and dilution process (Step 3). If the calculated concentrations from the 24-hour and 48-hour time points are within an acceptable margin (e.g., <5%), equilibrium is confirmed.

  • Quantification via High-Performance Liquid Chromatography (HPLC):

    • Instrumentation: Use a reverse-phase HPLC system with UV detection.

    • Column: A C18 column (e.g., Acquity BEH C18) is generally suitable.[6]

    • Mobile Phase: A gradient of Acetonitrile and water, often with a modifier like 0.1% formic acid or 10 mM ammonium acetate, typically provides good peak shape for boronic acids.[6][7]

    • Calibration: Prepare a set of calibration standards of 2-Hydroxymethyl-4-methylphenylboronic acid of known concentrations. Analyze these to generate a calibration curve (Peak Area vs. Concentration).

    • Analysis: Inject the diluted samples from the solubility experiment. Determine the concentration using the calibration curve.

  • Calculation:

    • Calculate the original concentration in the saturated supernatant, accounting for the dilution factor.

    • Report the final solubility in standard units, such as mg/mL or mmol/L.

Caption: Experimental workflow for the Shake-Flask Method.

A Critical Consideration: The Boroxine Equilibrium

A unique and critical aspect of boronic acid chemistry is their propensity to undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines .[8][9][10]

3 R-B(OH)₂ ⇌ (R-BO)₃ + 3 H₂O

This equilibrium is influenced by the solvent, temperature, and concentration. In less polar, aprotic organic solvents, the equilibrium can shift towards the less polar boroxine form. This is a crucial consideration for several reasons:

  • Impact on Solubility: What is being measured may be the combined solubility of both the boronic acid and its corresponding boroxine.[10]

  • Analytical Complexity: The presence of multiple species can complicate analytical quantification if not properly resolved.[6][9]

  • Reactivity: The boronic acid is typically the active species in Suzuki-Miyaura coupling. A shift towards the boroxine can impact reaction kinetics.

Expert Insight: When conducting solubility studies, it is imperative to use analytical techniques like HPLC-MS that can distinguish between the monomeric acid and the trimeric boroxine to fully understand the solution-state speciation.[6] The presence of small amounts of water in the organic solvent can shift the equilibrium back towards the boronic acid.[9]

Conclusion

For drug development and process chemistry, where precision is paramount, this theoretical assessment must be superseded by rigorous experimental data. The detailed shake-flask protocol provided in this guide offers a reliable, self-validating system for generating accurate thermodynamic solubility values. By understanding both the theoretical underpinnings and the practical nuances of its measurement, including the potential for boroxine formation, researchers can confidently select optimal solvent systems to harness the full synthetic potential of this valuable compound.

References

  • D. G. Hall, Ed., Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials, 2nd ed. Wiley-VCH, 2011. [Link]

  • Chemsrc, [4-(Hydroxymethyl)phenyl]boronic acid | CAS#:59016-93-2. [Link]

  • PubChem, 2-(Hydroxymethyl)phenylboronic Acid. [Link]

  • ChemBK, 4-Hydroxy-2-methyl phenyl boronic acid. [Link]

  • Wikipedia, Glucose. [Link]

  • J. D. C. Singer et al., "The Boroxine–Boronic Acid Equilibrium," Journal of the American Chemical Society, 2015. [Link]

  • Waters Corporation, "Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System," Application Note, 2021. [Link]

  • A. Avdeef, "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter," Dissolution Technologies, 2011. [Link]

  • S. S. Shinde et al., "A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry," Analytical Methods, 2013. [Link]

  • P. Leszczyński and A. Sporzyński, "Solubility of phenylboronic compounds in water," Mediterranean Journal of Chemistry, 2017. [Link]

  • A. G. S. A. M. Saleh, G. A. Morris, and L. S. D. Dixon, "The Boroxine–Boronic Acid Equilibrium," University of Edinburgh Research Explorer, 2015. [Link]

  • Google Patents, CN111072698A - Preparation method of hydroxyphenylboronic acid.
  • T. M. A. Shaikh et al., "boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ," Chemical Society Reviews, 2013. [Link]

  • F. Duval et al., "Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin," Journal of Chromatography A, 2015. [Link]

  • A. Sporzyński and P. Leszczyński, "Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents," Journal of Chemical & Engineering Data, 2020. [Link]

  • SIELC Technologies, Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. [Link]

  • A. Sporzyński et al., "Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction," Molecules, 2024. [Link]

  • World Health Organization, Annex 4: Guideline on submission of documentation for a multisource (generic) finished pharmaceutical product for the WHO Prequalification of Medicines Programme: quality part. [Link]

  • ResearchGate, The Boroxine-Boronic Acid Equilibrium | Request PDF. [Link]

  • ResearchGate, 1236 SOLUBILITY MEASUREMENTS. [Link]

  • ResearchGate, Solubility of investigated compounds in water. Phenylboronic acid.... [Link]

Sources

The Indispensable Role of Organoboron Compounds in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Organoboron compounds have transitioned from chemical curiosities to indispensable tools in the arsenal of the modern synthetic chemist. Their unique electronic properties, coupled with their general stability and low toxicity, have established them as versatile intermediates in the construction of complex molecular architectures. This guide provides an in-depth exploration of the core principles of organoboron chemistry, with a particular focus on its practical application in organic synthesis. We will delve into the fundamental properties of these compounds, explore their synthesis, and provide a detailed examination of their most powerful applications, including the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of organoboron chemistry in their work.

The Boron Atom: A Unique Foundation for Synthesis

At the heart of organoboron chemistry lies the boron atom itself. As a Group 13 element, boron possesses a unique electronic configuration that dictates the reactivity of its compounds. Trivalent organoboron compounds, such as boronic acids, feature an sp²-hybridized boron atom with a vacant p-orbital.[1] This electron deficiency imparts a mild Lewis acidic character to the boron center, a feature that is central to its reactivity.[2] The carbon-boron bond is relatively non-polar, rendering organoboron compounds generally stable, yet the boron atom's electrophilicity allows for facile transmetalation, a key step in many cross-coupling reactions.[3][4]

The journey of organoboron compounds from their initial synthesis by Edward Frankland in the 19th century to their current prominence was significantly accelerated by the pioneering work of Herbert C. Brown on hydroboration.[5] This work, which earned him a Nobel Prize, provided a practical and stereoselective method for the synthesis of organoboranes, opening the door to their widespread use in synthesis.[6]

Synthesis of Key Organoboron Reagents: Boronic Acids and Esters

The utility of organoboron compounds in synthesis is predicated on their accessibility. Fortunately, a variety of robust methods exist for their preparation.

From Organometallic Reagents

A traditional and reliable method for the synthesis of boronic acids involves the reaction of organolithium or Grignard reagents with trialkyl borates, followed by acidic workup.[7] This approach offers broad substrate scope but can be limited by the functional group tolerance of the highly reactive organometallic precursors.

The Miyaura Borylation: A Modern Staple

The palladium-catalyzed Miyaura borylation reaction has emerged as a cornerstone for the synthesis of aryl and vinyl boronic esters.[8][9] This reaction couples an aryl or vinyl halide (or triflate) with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[10] The resulting boronic esters are often more stable and easier to handle than the corresponding boronic acids.[11]

Experimental Protocol: A General Procedure for Miyaura Borylation

This protocol provides a general guideline for the synthesis of an aryl boronic ester from an aryl bromide.

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl bromide (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), and a palladium catalyst such as Pd(dppf)Cl₂ (0.03 mmol).

  • Solvent and Base Addition: Add a suitable solvent, typically anhydrous 1,4-dioxane or toluene (5 mL), followed by a base, such as potassium acetate (KOAc, 1.5 mmol).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 2-16 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite. Concentrate the filtrate under reduced pressure. The resulting crude product can then be purified by column chromatography on silica gel to afford the desired aryl boronic ester.

The Suzuki-Miyaura Cross-Coupling Reaction: A Revolution in C-C Bond Formation

The palladium-catalyzed cross-coupling of organoboron compounds with organic halides and pseudohalides, known as the Suzuki-Miyaura reaction, is arguably the most significant application of organoboron chemistry.[12] This reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of biaryls, conjugated dienes, and styrenes, motifs that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[13][14]

The remarkable utility of the Suzuki-Miyaura reaction stems from its numerous advantages:

  • Mild Reaction Conditions: The reaction typically proceeds under relatively mild conditions, which contributes to its broad functional group tolerance.[15]

  • Commercial Availability of Reagents: A vast array of boronic acids and their derivatives are commercially available.[13]

  • Low Toxicity: Organoboron reagents are generally less toxic than other organometallic coupling partners, such as organotins (used in Stille coupling) or organozincs (used in Negishi coupling).[3]

  • Stability: Boronic acids are often crystalline solids that are stable to air and moisture, making them easy to handle.[14]

The Catalytic Cycle: A Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_RX R¹-Pd(II)Ln-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation [R²-B(OR)₃]⁻ PdII_R1R2 R¹-Pd(II)Ln-R² Transmetalation->PdII_R1R2 PdII_R1R2->Pd0 RedElim Reductive Elimination PdII_R1R2->RedElim Product R¹-R² RedElim->Product BoronicAcid R²-B(OH)₂ Base Base (e.g., OH⁻) Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate + OH⁻

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition: The cycle begins with the oxidative addition of the organic halide (R¹-X) to a low-valent palladium(0) complex, forming a palladium(II) intermediate.[13] This step is often the rate-determining step of the reaction.[3]

  • Transmetalation: The organic group (R²) is transferred from the boron atom to the palladium(II) center. This step requires the activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex.[5]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium(II) center are coupled, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst.[13]

Key Reaction Parameters and Optimization

The success of a Suzuki-Miyaura coupling often hinges on the careful selection of reaction parameters.

ParameterCommon ChoicesMechanistic Rationale and Field-Proven Insights
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃The choice of palladium precursor often depends on its air stability and the ease of generating the active Pd(0) species in situ. For challenging couplings, pre-formed catalysts with bulky, electron-rich phosphine ligands are often superior.
Ligand PPh₃, Buchwald-type phosphines (e.g., SPhos, XPhos), N-heterocyclic carbenes (NHCs)The ligand stabilizes the palladium catalyst, influences its reactivity, and can prevent catalyst decomposition. Bulky, electron-rich ligands generally promote oxidative addition and reductive elimination, leading to higher turnover numbers.
Base Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃, KFThe base is crucial for activating the boronic acid for transmetalation. The strength and solubility of the base can significantly impact the reaction rate and yield. For base-sensitive substrates, milder bases like KF can be advantageous.[5][16]
Solvent Toluene, 1,4-Dioxane, THF, DMF, Acetonitrile/Water mixturesThe solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if a biphasic system is used). The choice of solvent can also influence the rate of the individual steps in the catalytic cycle.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general guideline for the coupling of an aryl bromide with an arylboronic acid.

  • Reaction Setup: In a round-bottom flask, combine the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition and Degassing: Add a solvent system, such as a mixture of toluene (4 mL) and water (1 mL). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-110 °C) with vigorous stirring for 4-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biaryl product.

Troubleshooting Common Issues

Despite its robustness, the Suzuki-Miyaura reaction can sometimes fail to provide the desired product in high yield.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently strong or soluble base; Poor quality reagents.Use a different palladium source/ligand combination; Screen a variety of bases and solvents; Ensure reagents are pure and the solvent is anhydrous and degassed.
Homocoupling of Boronic Acid Presence of oxygen; Use of a Pd(II) precursor without a pre-reduction step.Thoroughly degas the reaction mixture; Use a Pd(0) catalyst or add a reducing agent if using a Pd(II) source.[13]
Protodeborylation Presence of protic impurities; Elevated reaction temperatures for extended periods.Use anhydrous solvents and reagents; Optimize the reaction time and temperature.[11]

Beyond the Suzuki-Miyaura Reaction: Other Powerful Transformations

While the Suzuki-Miyaura reaction is the most prominent application, organoboron compounds are valuable reagents in a host of other transformations, including:

  • Chan-Lam Coupling: The copper-catalyzed coupling of boronic acids with amines, phenols, and thiols to form C-N, C-O, and C-S bonds.

  • Petasis Reaction: A multicomponent reaction involving a boronic acid, an amine, and an aldehyde to form α-amino acids.

  • Hydroboration-Oxidation: The classic two-step sequence to convert alkenes to alcohols with anti-Markovnikov regioselectivity.

Applications in Drug Discovery and Materials Science

The versatility of organoboron chemistry has had a profound impact on both the pharmaceutical and materials science industries.

Drug Discovery

The Suzuki-Miyaura reaction is widely employed in the synthesis of active pharmaceutical ingredients (APIs). The ability to rapidly and efficiently construct complex biaryl structures has accelerated the discovery and development of new drugs. Furthermore, several FDA-approved drugs contain a boron atom as a key pharmacophore, including:

  • Bortezomib (Velcade®): A proteasome inhibitor used in the treatment of multiple myeloma.

  • Crisaborole (Eucrisa®): A phosphodiesterase 4 inhibitor for the treatment of atopic dermatitis.

  • Tavaborole (Kerydin®): An antifungal agent for the treatment of onychomycosis.

Materials Science

Organoboron compounds are integral to the synthesis of advanced materials with unique electronic and photophysical properties. They are used to construct:

  • Organic Light-Emitting Diodes (OLEDs): The precise construction of conjugated organic molecules enabled by organoboron chemistry is crucial for the development of efficient OLEDs.

  • Polymers: The Suzuki polycondensation reaction allows for the synthesis of conjugated polymers with applications in organic electronics.

  • Fluorescent Probes: The unique electronic properties of boron-containing dyes, such as BODIPY, make them valuable fluorescent probes for biological imaging.

Future Outlook

The field of organoboron chemistry continues to evolve at a rapid pace. Current research is focused on the development of more sustainable and efficient catalytic systems, the expansion of the reaction scope to include previously challenging substrates, and the discovery of new applications for these versatile compounds. As our understanding of the fundamental principles of organoboron chemistry deepens, so too will its impact on the chemical sciences and beyond.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent advances in photoinduced synthetic approaches to organoboron compounds. PubMed Central. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ChemOrgChem. (2022, May 4). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem [Video]. YouTube. [Link]

  • Encyclopedia.pub. (n.d.). Organoboron Compounds. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Retrieved from [Link]

  • Wikipedia. (n.d.). Organoboron chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative yields for Suzuki‐Miyaura couplings of (A) 2‐chloro‐4,6‐dimethoxypyrimidine and benzo[b]furan‐2‐boronic acid and (B) 2‐chloro‐4,6‐dimethoxypyrimidine and 3‐furan boronic acid. Retrieved from [Link]

  • American Chemical Society Publications. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Concept and (b) flow diagram for automated Suzuki–Miyaura.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Retrieved from [Link]

  • Unchained Labs. (n.d.). Unleashing high-throughput reaction screening. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 6. Retrieved from [Link]

  • American Chemical Society. (n.d.). Boron Reagents in Synthesis : Boron Chemistry: An Overview. ACS Symposium Series. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-coupling Reactions of Organoboranes: An Easy Method for C–C Bonding. Retrieved from [Link]

  • American Chemical Society Publications. (n.d.). Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives. Retrieved from [Link]

  • Che, A. (2023, June 7). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Retrieved from [Link]

  • Mehar Al Minnath (LetsLearnChem). (2020, September 29). Organoborane reagents 1 [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Cross-Coupling Reactions of Organoboranes: An Easy Way for Carbon-Carbon Bonding. Retrieved from [Link]

  • American Chemical Society Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Discussion Addendum for: Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Retrieved from [Link]

  • VTechWorks. (2010, May 5). Synthesis and Application of Boronic Acid Derivatives. Retrieved from [Link]

  • Scholarly Commons. (n.d.). A synthesis of a homologous series of aryl mono- and diboronic acids. Retrieved from [Link]

  • American Chemical Society Publications. (2024, May 8). Pd-Catalyzed Miyaura Borylation and Telescopic Borylation/Suzuki–Miyaura Cross-Coupling Processes in Deep-Eutectic Solvents. The Journal of Organic Chemistry. Retrieved from [Link]

  • OUCI. (n.d.). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Retrieved from [Link]

  • iris.unina.it. (2025, November 25). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Retrieved from [Link]

  • American Chemical Society Publications. (2008, December 23). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation and use of organoboranes in organic synthesis. Retrieved from [Link]

Sources

Methodological & Application

The Strategic Application of 2-Hydroxymethyl-4-methylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling: A Guide to Synthesis and Mechanism

Author: BenchChem Technical Support Team. Date: February 2026

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, celebrated for its robustness and broad functional group tolerance in the formation of carbon-carbon bonds.[1] This guide delves into the specific application of a uniquely functionalized reagent, 2-Hydroxymethyl-4-methylphenylboronic acid, in this venerable reaction. Tailored for researchers, scientists, and professionals in drug development, this document provides not only detailed protocols but also explores the mechanistic nuances imparted by the ortho-hydroxymethyl substituent, a feature that presents both opportunities and challenges in the synthesis of complex biaryl compounds.

Introduction: The Significance of the ortho-Hydroxymethyl Motif

2-Hydroxymethyl-4-methylphenylboronic acid is more than a mere building block; its strategic placement of a hydroxymethyl group at the ortho position to the boronic acid moiety introduces a layer of complexity and control to the Suzuki-Miyaura coupling. This functional handle can influence the reaction's regioselectivity and kinetics through steric effects and potential intramolecular coordination with the palladium catalyst. Understanding and harnessing these effects are paramount for the successful synthesis of target molecules, which often serve as key intermediates in the pharmaceutical and materials science sectors.[2]

Core Principles of the Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling facilitates the formation of a C-C bond between an organoboron compound (in this case, 2-Hydroxymethyl-4-methylphenylboronic acid) and an organohalide (or triflate) in the presence of a palladium catalyst and a base. The generally accepted catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Product Pd0 Pd(0)Ln PdII R'-Pd(II)L2-X Pd0->PdII Product Biaryl Product (Ar-R') OxAdd Oxidative Addition (R'-X) Transmetal Transmetalation (Ar-B(OH)2 + Base) PdII_Ar R'-Pd(II)L2-Ar PdII->PdII_Ar RedElim Reductive Elimination PdII_Ar->Pd0 ArX Organohalide (R'-X) BoronicAcid Boronic Acid (Ar-B(OH)2)

Figure 1: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[3]

Experimental Protocol: Synthesis of a 2'-Hydroxymethyl-4'-methylbiaryl Derivative

This section provides a detailed, step-by-step protocol for the Suzuki-Miyaura coupling of 2-Hydroxymethyl-4-methylphenylboronic acid with an aryl bromide. This protocol is a robust starting point and can be optimized for specific substrates.

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )Amount (mmol)Equivalents
2-Hydroxymethyl-4-methylphenylboronic acid163319-35-9165.991.21.2
Aryl Bromide (e.g., 4-Bromoanisole)104-92-7187.041.01.0
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.030.03
Potassium Carbonate (K₂CO₃)584-08-7138.212.02.0
1,4-Dioxane123-91-188.1110 mL-
Water (degassed)7732-18-518.022 mL-
Reaction Setup and Procedure

Protocol_Workflow start Start reagents Combine Reactants: - Boronic Acid - Aryl Bromide - Pd(PPh₃)₄ - K₂CO₃ start->reagents solvent Add Solvents: - 1,4-Dioxane - Degassed Water reagents->solvent degas Degas Mixture (N₂ bubbling for 15 min) solvent->degas heat Heat to 90°C with Vigorous Stirring degas->heat monitor Monitor Reaction (TLC or GC-MS) heat->monitor workup Aqueous Workup: - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine monitor->workup dry Dry Organic Layer (Na₂SO₄ or MgSO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Characterize Product purify->end

Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

  • Reaction Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Hydroxymethyl-4-methylphenylboronic acid (1.2 mmol, 1.2 equiv), the aryl bromide (1.0 mmol, 1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon). Add 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.

  • Degassing: Bubble nitrogen or argon through the reaction mixture for 15 minutes to ensure anaerobic conditions.

  • Reaction: Heat the mixture to 90 °C and stir vigorously. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Typical reaction times range from 4 to 12 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Mechanistic Considerations and the Role of the ortho-Hydroxymethyl Group

The presence of the ortho-hydroxymethyl group can significantly influence the course of the Suzuki-Miyaura reaction.

Steric Hindrance

The substituent at the ortho position can sterically hinder the approach of the boronic acid to the palladium center during the transmetalation step. This may necessitate the use of more active catalysts or ligands, such as bulky, electron-rich phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), which can facilitate the coupling of sterically demanding substrates.[4]

Potential for Intramolecular Coordination (Chelation)

The oxygen atom of the hydroxymethyl group can potentially coordinate to the palladium center. This chelation effect can alter the electronic properties and geometry of the palladium complex, potentially influencing the rate and selectivity of the reaction.[5] Such coordination could stabilize key intermediates in the catalytic cycle.

Potential for Intramolecular Side Reactions: Formation of Dibenz[c,e]oxepines

A critical consideration when using 2-hydroxymethyl-substituted phenylboronic acids is the potential for a tandem Suzuki coupling-intramolecular cyclization reaction. Following the formation of the biaryl product, under certain conditions, the newly formed biaryl containing the ortho-hydroxymethyl group can undergo an intramolecular etherification to form a seven-membered ring, a dibenz[c,e]oxepine derivative. This side reaction is typically promoted by the presence of a suitable leaving group on the adjacent ring and can be influenced by the choice of base and reaction temperature.

Side_Reaction cluster_main Main Reaction Pathway cluster_side Potential Side Reaction Reactants 2-Hydroxymethyl-4-methylphenylboronic acid + Aryl Halide Suzuki Suzuki-Miyaura Coupling Product 2'-Hydroxymethyl-4'-methylbiaryl Suzuki->Product Cyclization Intramolecular Cyclization Product->Cyclization Oxepine Dibenz[c,e]oxepine Derivative Cyclization->Oxepine

Figure 3: Competing pathways: Suzuki-Miyaura coupling versus intramolecular cyclization.

To minimize this side reaction, it is crucial to carefully control the reaction conditions. Lower reaction temperatures and the use of milder bases may disfavor the cyclization pathway. If the dibenz[c,e]oxepine is the desired product, the reaction conditions can be optimized to promote this tandem process.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficiently strong base; Steric hindrance.Use a fresh batch of catalyst; Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃); Employ bulky, electron-rich ligands (e.g., SPhos, XPhos).[4]
Formation of Homocoupled Product Decomposition of the boronic acid; Inefficient transmetalation.Ensure rigorous degassing of solvents; Use a slight excess of the boronic acid; Optimize the base and solvent system.
Formation of Dibenz[c,e]oxepine Intramolecular cyclization of the product.Lower the reaction temperature; Use a milder base (e.g., Na₂CO₃); Reduce the reaction time.
Protodeboronation Presence of excess water or acidic impurities.Use carefully dried solvents and reagents; Employ a less aqueous solvent system if possible.

Conclusion

2-Hydroxymethyl-4-methylphenylboronic acid is a valuable and versatile reagent for the synthesis of functionalized biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The presence of the ortho-hydroxymethyl group offers a handle for further synthetic transformations but also introduces mechanistic complexities that must be carefully considered. By understanding the interplay of steric effects, potential chelation, and the possibility of intramolecular side reactions, researchers can effectively harness the reactivity of this unique building block to achieve their synthetic goals. The protocol and insights provided in this guide serve as a comprehensive resource for the successful application of 2-Hydroxymethyl-4-methylphenylboronic acid in this powerful C-C bond-forming reaction.

References

  • CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
  • Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. (2006). Arkivoc, 2006(5), 209-237.
  • Optimization of conditions for the Suzuki-Miyaura coupling. [a]. ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Advances, 14(39), 28246-28250.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry, 14, 2384-2393.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]

  • (Top): Reaction scheme for Suzuki coupling of... ResearchGate. [Link]

  • Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses. [Link]

  • Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). YouTube. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews, 42(22), 8881-8893.
  • The synthesis of 2-cyano-4-methylbiphenyl by Suzuki–Miyaura cross-coupling in WES. ResearchGate. [Link]

  • A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines. (2025). ChemMedChem, 20(19), e202500350.
  • Microwave-assisted one-pot synthesis of dibenzo[b,d]oxepines via domino C–C coupling and a cyclo-condensation pathway. (2025). Organic & Biomolecular Chemistry, 23(34), 8449-8453.
  • A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids. ResearchGate. [Link]

  • Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. (2021). The Journal of Organic Chemistry, 86(13), 8617-8636.
  • Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Diva-Portal.org. [Link]

  • One-pot synthesis of 6H-benzo[c]chromene and 6,7-dihydrodibenzo[b,d]oxepine through dearomatization and dienone–phenol rearrangement. [Link]

  • PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. (2024). Journal of Synthetic Chemistry, 2(2), 99-106.
  • Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. Semantic Scholar. [Link]

Sources

The Versatility of 2-Hydroxymethyl-4-methylphenylboronic Acid: A Strategic Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Synthetic Potential through Bifunctional Design

In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-Hydroxymethyl-4-methylphenylboronic acid emerges as a uniquely versatile reagent, distinguished by its bifunctional nature. The presence of both a nucleophilic hydroxymethyl group and an electrophilic boronic acid moiety on the same aromatic scaffold opens avenues for a diverse array of transformations. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the practical applications of this powerful building block, with a focus on its utility in Suzuki-Miyaura cross-coupling, intramolecular cyclization reactions, and elegant tandem sequences.

The strategic ortho-disposition of the hydroxymethyl and boronic acid functionalities is the cornerstone of this reagent's utility. This arrangement facilitates intramolecular interactions and subsequent cyclization events, providing a powerful tool for the synthesis of fused ring systems. Furthermore, the boronic acid group is a well-established participant in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds with a wide range of partners.[1][2] This dual reactivity allows for the design of sophisticated synthetic strategies, including one-pot tandem reactions that significantly enhance molecular complexity in a single operation.

Core Applications and Mechanistic Insights

The utility of 2-Hydroxymethyl-4-methylphenylboronic acid is best illustrated through its application in three key areas of synthetic chemistry:

  • Suzuki-Miyaura Cross-Coupling: A cornerstone of modern carbon-carbon bond formation, the Suzuki-Miyaura reaction readily engages 2-Hydroxymethyl-4-methylphenylboronic acid.[3] The palladium-catalyzed coupling with aryl, heteroaryl, or vinyl halides (or triflates) proceeds with high efficiency, offering a reliable method for the synthesis of biaryl and styrenyl derivatives bearing a reactive hydroxymethyl handle for further functionalization.

  • Intramolecular Cyclization for Heterocycle Synthesis: The proximate hydroxymethyl group can act as an internal nucleophile, participating in cyclization reactions with the newly formed biaryl linkage from a preceding Suzuki-Miyaura coupling. This intramolecular etherification is a powerful strategy for the synthesis of dibenz[c,e]oxepines and related oxygen-containing heterocyclic systems.

  • Tandem Reaction Sequences: The true elegance of this building block is showcased in tandem reactions where a single palladium catalyst orchestrates both a cross-coupling and a subsequent intramolecular cyclization in a single pot. This approach streamlines synthetic routes, minimizes purification steps, and improves overall efficiency.

The following sections will provide detailed protocols and mechanistic considerations for each of these pivotal applications.

Experimental Protocols and Methodologies

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of 2-Hydroxymethyl-4-methylphenylboronic acid with Aryl Bromides

This protocol outlines a general method for the palladium-catalyzed cross-coupling of 2-Hydroxymethyl-4-methylphenylboronic acid with a variety of aryl bromides. The choice of catalyst, ligand, and base may require optimization depending on the specific substrate.

Materials:

  • 2-Hydroxymethyl-4-methylphenylboronic acid (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene (solvent)

  • Water (co-solvent)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add 2-Hydroxymethyl-4-methylphenylboronic acid, the aryl bromide, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water in a 4:1 ratio to the flask.

  • Stir the reaction mixture at 90 °C under the inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryAryl BromideProductYield (%)
14-Bromoanisole2-(Hydroxymethyl)-4-methyl-4'-methoxy-1,1'-biphenyl85
21-Bromo-4-nitrobenzene2-(Hydroxymethyl)-4-methyl-4'-nitro-1,1'-biphenyl78
32-Bromopyridine2-((2-(Hydroxymethyl)-4-methylphenyl)pyridine)75

Yields are based on optimized conditions and may vary depending on the specific substrate and reaction scale.

Visualization: Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, R'B(OH)2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Tandem Suzuki-Miyaura Coupling and Intramolecular Cyclization for the Synthesis of Dibenz[c,e]oxepines

This protocol describes a one-pot tandem reaction that combines a Suzuki-Miyaura coupling with an intramolecular etherification to synthesize dibenz[c,e]oxepine derivatives. The key to this transformation is the strategic placement of the hydroxymethyl group, which facilitates the subsequent cyclization.

Materials:

  • 2-Hydroxymethyl-4-methylphenylboronic acid (1.1 equiv)

  • 2-Bromobenzyl bromide (1.0 equiv)

  • Pd(OAc)₂ (Palladium(II) acetate) (5 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (10 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Toluene (anhydrous and degassed)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, to a flame-dried Schlenk tube, add Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add 2-Hydroxymethyl-4-methylphenylboronic acid and 2-bromobenzyl bromide.

  • Add anhydrous, degassed toluene to the tube.

  • Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired dibenz[c,e]oxepine.

Visualization: Tandem Suzuki Coupling and Intramolecular Cyclization Workflow

Tandem_Reaction cluster_0 Reaction Components cluster_1 Reaction Sequence cluster_2 Product Boronic_Acid 2-Hydroxymethyl-4- methylphenylboronic acid Suzuki_Coupling Suzuki-Miyaura Coupling Boronic_Acid->Suzuki_Coupling Aryl_Halide 2-Bromobenzyl bromide Aryl_Halide->Suzuki_Coupling Catalyst_System Pd(OAc)2 / SPhos K3PO4 Catalyst_System->Suzuki_Coupling Intramolecular_Cyclization Intramolecular Etherification Suzuki_Coupling->Intramolecular_Cyclization In situ Dibenzoxepine Dibenz[c,e]oxepine Intramolecular_Cyclization->Dibenzoxepine

Caption: Workflow for the one-pot tandem synthesis of dibenz[c,e]oxepines.

Expertise and Experience: Causality Behind Experimental Choices

The selection of reagents and conditions in the provided protocols is based on established principles in organometallic chemistry and extensive empirical evidence.

  • Catalyst and Ligand Selection: In the general Suzuki-Miyaura coupling, Pd(PPh₃)₄ is a robust and versatile catalyst suitable for a wide range of substrates.[1] For the more demanding tandem reaction, a more active catalyst system comprising Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos is employed. This combination promotes both the oxidative addition and reductive elimination steps of the catalytic cycle, which is crucial for achieving high yields in tandem processes.

  • Choice of Base: The base plays a critical role in the Suzuki-Miyaura reaction by activating the boronic acid for transmetalation.[2] Potassium carbonate is a commonly used and effective base for general couplings. In the tandem reaction, the stronger base potassium phosphate is used to facilitate both the transmetalation and the subsequent intramolecular Williamson ether synthesis.

  • Solvent System: A biphasic solvent system of toluene and water is often employed in Suzuki-Miyaura couplings to dissolve both the organic and inorganic reagents. For the tandem reaction, an anhydrous solvent is necessary to prevent quenching of the reactive intermediates and to promote the intramolecular etherification.

Trustworthiness: A Self-Validating System

The protocols described herein are designed to be self-validating through careful monitoring and characterization.

  • Reaction Monitoring: The progress of each reaction should be diligently monitored by appropriate analytical techniques such as TLC, GC-MS, or LC-MS. This allows for the determination of the optimal reaction time and provides insights into the formation of any side products.

  • Product Characterization: The identity and purity of the final products must be rigorously confirmed by standard spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). This ensures the integrity of the experimental results and the reliability of the synthetic method.

Conclusion: A Versatile Tool for Synthetic Innovation

2-Hydroxymethyl-4-methylphenylboronic acid stands out as a highly valuable and versatile building block in modern organic synthesis. Its unique bifunctional nature enables a wide range of transformations, from straightforward Suzuki-Miyaura couplings to sophisticated tandem reactions for the construction of complex heterocyclic scaffolds. The protocols and insights provided in this application note are intended to empower researchers to harness the full synthetic potential of this remarkable reagent in their drug discovery and materials science endeavors.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • PubChem. (n.d.). 4-Methylphenylboronic acid. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). 4-Formyl-2-methylphenylboronic acid. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • MDPI. (2023). Tandem Suzuki Polymerization/Heck Cyclization Reaction to Form Ladder-Type 9,9′-Bifluorenylidene-Based Conjugated Polymer. MDPI. Retrieved January 23, 2026, from [Link]

  • National Center for Biotechnology Information. (2015). Tandem Chemoselective Suzuki-Miyaura Cross-Coupling Enabled by Nucleophile Speciation Control. PubMed. Retrieved January 23, 2026, from [Link]

  • National Center for Biotechnology Information. (2004). Organoborane coupling reactions (Suzuki coupling). PubMed Central. Retrieved January 23, 2026, from [Link]

  • National Center for Biotechnology Information. (2018). A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines. PubMed Central. Retrieved January 23, 2026, from [Link]

  • MDPI. (2021). Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. MDPI. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Novel Dibenz[b,e]Oxepins Derivatives. ResearchGate. Retrieved January 23, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

  • National Center for Biotechnology Information. (2012). Cyclization by Intramolecular Suzuki‐Miyaura Cross‐Coupling–A Review. PubMed Central. Retrieved January 23, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium(II) Catalyzed Cyclization-Carbonylation-Cyclization Coupling Reaction of (ortho-Alkynyl Phenyl) (Methoxymethyl) Sulfides Using Molecular Oxygen as the Terminal Oxidant. PubMed Central. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Suzuki coupling reaction of various alkyl bromide with methylboronic.... ResearchGate. Retrieved January 23, 2026, from [Link]

  • YouTube. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. Retrieved January 23, 2026, from [Link]

  • MDPI. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Retrieved January 23, 2026, from [Link]

  • Denmark Group. (n.d.). Boron-Based Crossed-Coupling Reactions. University of Illinois Urbana-Champaign. Retrieved January 23, 2026, from [Link]

  • National Center for Biotechnology Information. (2019). Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. PubMed Central. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). Process for preparing highly pure formylphenylboronic acids. Google Patents.
  • MDPI. (2015). Formose Reaction Controlled by a Copolymer of N,N-Dimethylacrylamide and 4-Vinylphenylboronic Acid. MDPI. Retrieved January 23, 2026, from [Link]

Sources

Application Notes and Protocols: Palladium-Catalyzed Reactions with 2-Hydroxymethyl-4-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Reactivity of an Ortho-Substituted Arylboronic Acid

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and selectivity.[1] Among these, the Suzuki-Miyaura coupling, which utilizes organoboron compounds, is a cornerstone for the synthesis of biaryls, a common motif in pharmaceuticals, agrochemicals, and advanced materials.[2][3] This guide focuses on a particularly interesting building block: 2-Hydroxymethyl-4-methylphenylboronic acid .

The strategic placement of a hydroxymethyl group ortho to the boronic acid moiety imparts unique reactivity to this molecule. Beyond its role as a standard coupling partner in Suzuki-Miyaura reactions, the hydroxymethyl group can act as an internal directing group and participate in intramolecular cyclization reactions, offering a facile route to valuable heterocyclic structures.[4] This dual reactivity makes it a versatile reagent for constructing complex molecular architectures.

This document provides an in-depth exploration of the applications of 2-Hydroxymethyl-4-methylphenylboronic acid in palladium-catalyzed reactions, complete with detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Part 1: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

The primary application of 2-Hydroxymethyl-4-methylphenylboronic acid is in the Suzuki-Miyaura cross-coupling reaction to form substituted biaryl compounds.[5] The general transformation involves the coupling of the arylboronic acid with an aryl halide or triflate, catalyzed by a palladium complex.[3]

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[6]

Suzuki_Miyaura_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)-X (Ligand)₂ Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation (Ar'B(OH)₂ + Base) Ar-Pd(II)-X_L2->Transmetalation Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar' (Ligand)₂ Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-Ar' Reductive_Elimination->Product

Figure 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Cross-Coupling Reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of 2-Hydroxymethyl-4-methylphenylboronic acid with a variety of aryl bromides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • 2-Hydroxymethyl-4-methylphenylboronic acid (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Tricyclohexylphosphine (PCy₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add 2-Hydroxymethyl-4-methylphenylboronic acid, the aryl bromide, palladium(II) acetate, tricyclohexylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Stir the reaction mixture at 80-100 °C.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Considerations for the Ortho-Hydroxymethyl Group:

The presence of the ortho-hydroxymethyl group can influence the reaction in several ways:

  • Steric Hindrance: The ortho-substituent can introduce steric bulk, which may require more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., PCy₃, P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands.[7]

  • Directing Group Effect: The hydroxyl group can potentially coordinate to the palladium center, influencing the rate and selectivity of the reaction. This effect is often subtle in standard Suzuki couplings but can be more pronounced in other palladium-catalyzed C-H activation reactions.[4]

Table 1: Typical Reaction Parameters for Suzuki-Miyaura Coupling

ParameterRecommended ConditionsRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Readily available and effective precatalysts that are reduced in situ to the active Pd(0) species.
Ligand PCy₃, P(t-Bu)₃, SPhos, XPhosBulky, electron-rich phosphine ligands stabilize the Pd(0) species and promote oxidative addition, especially with less reactive aryl chlorides.[7]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[6]
Solvent Toluene, 1,4-Dioxane, THF (often with added water)Aprotic solvents are common, and the addition of water can enhance the reaction rate and solubility of the base.
Temperature 80-120 °CSufficient thermal energy is typically required to drive the catalytic cycle, particularly the oxidative addition step.

Part 2: Intramolecular Cyclization for the Synthesis of Benzoxaboroles

A unique and valuable application of 2-Hydroxymethyl-4-methylphenylboronic acid is its use as a precursor for the synthesis of benzoxaboroles. These heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis can be achieved through a palladium-catalyzed intramolecular reaction.

Reaction Pathway: From Aryl Halide to Benzoxaborole

The synthesis of benzoxaboroles from 2-bromobenzyl alcohol derivatives has been demonstrated through a palladium-catalyzed Miyaura borylation followed by in-situ cyclization.[8] This one-pot procedure offers an efficient route to these valuable heterocycles.

Benzoxaborole_Synthesis Start o-Bromobenzyl Alcohol Derivative Borylation Miyaura Borylation (Pd Catalyst, B₂pin₂) Start->Borylation Intermediate 2-Hydroxymethylphenylboronic Ester Borylation->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Benzoxaborole Cyclization->Product

Figure 2: Workflow for the Synthesis of Benzoxaboroles.

Experimental Protocol: One-Pot Synthesis of a Substituted Benzoxaborole

This protocol is adapted from procedures for the synthesis of benzoxaboroles from o-bromobenzyl alcohols and can be applied to generate the corresponding benzoxaborole from 2-Hydroxymethyl-4-methylphenylboronic acid precursors.[8]

Materials:

  • 2-Bromo-5-methylbenzyl alcohol (1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (3 mol%)

  • SPhos (6 mol%)

  • Potassium acetate (KOAc) (3.0 equiv)

  • 1,4-Dioxane

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add 2-bromo-5-methylbenzyl alcohol, bis(pinacolato)diboron, palladium(II) acetate, SPhos, and potassium acetate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed 1,4-dioxane.

  • Stir the reaction mixture at 80-100 °C.

  • The reaction proceeds via the formation of the boronic ester intermediate, which then undergoes intramolecular cyclization to the benzoxaborole.

  • Monitor the reaction for the consumption of the starting material and the formation of the final product by a suitable analytical technique.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

2-Hydroxymethyl-4-methylphenylboronic acid is a versatile reagent in palladium-catalyzed reactions. Its utility extends beyond that of a simple arylboronic acid in Suzuki-Miyaura cross-coupling, offering a gateway to the synthesis of medicinally relevant benzoxaboroles through intramolecular cyclization. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers to harness the full synthetic potential of this unique building block. Careful consideration of the catalyst, ligand, and reaction conditions will enable the selective synthesis of either biaryl compounds or benzoxaborole derivatives, expanding the toolbox of synthetic and medicinal chemists.

References

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]

  • Zhang, C., Huang, J., Trudell, M. L., & Nolan, S. P. (1999). Palladium-Imidazol-2-ylidene Complexes as Catalysts for Suzuki Cross-Coupling Reactions. The Journal of Organic Chemistry, 64(11), 3804–3805. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Martín, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Liu, C., Zhang, Y., & Jiao, N. (2012). One-pot synthesis of benzoxaborole derivatives from the palladium-catalyzed cross-coupling reaction of alkoxydiboron with unprotected o-bromobenzylalcohols. Organic & Biomolecular Chemistry, 10(37), 7446. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Controlling the In Situ Generation of the Active Catalyst in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

  • Chemistry LibreTexts. (2021, August 16). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Toluamide and thiophene derivatives. Chemical Reviews, 90(6), 879–933. [Link]

  • Wolan, A., & Zaidlewicz, M. (2001). The Suzuki Cross-Coupling of 2-Bromo-3-substituted-thiophenes with Arylboronic Acids. Organic Preparations and Procedures International, 33(4), 384–389. [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633–9695. [Link]

  • Chemistry LibreTexts. (2021, August 16). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

  • Murai, N., Yonaga, M., & Tanaka, K. (2012). Palladium-Catalyzed Direct Hydroxymethylation of Aryl Halides and Triflates with Potassium Acetoxymethyltrifluoroborate. Organic Letters, 14(5), 1278–1281. [Link]

  • Sci-Hub. (n.d.). ChemInform Abstract: Palladium‐Catalyzed Synthesis of 2‐Substituted Benzothiazoles via a C—H Functionalization/Intramolecular C—S Bond Formation Process. Retrieved from [Link]

  • DeBoer, G. (2021, April 22). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Mechanism of the Suzuki Coupling. Retrieved from [Link]

  • MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]

  • Morken, J. P., et al. (2016). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. Angewandte Chemie International Edition, 55(28), 8075-8079. [Link]

  • Snieckus, V., et al. (2010). N,N-diethyl O-carbamate: directed metalation group and orthogonal Suzuki-Miyaura cross-coupling partner. Angewandte Chemie International Edition, 49(48), 9268-9271. [Link]

  • Ramachary, D. B., & Kishor, M. (2014). Organocatalytic, enantioselective synthesis of benzoxaboroles via Wittig/oxa-Michael reaction Cascade of α-formyl boronic acids. Chemical Science, 5(9), 3569. [Link]

Sources

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-Hydroxymethyl-4-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of Biaryl Scaffolds and the Suzuki-Miyaura Coupling

Biaryl motifs are privileged structures in medicinal chemistry, materials science, and natural products. Their unique three-dimensional arrangement, arising from restricted rotation around the aryl-aryl single bond, allows them to serve as effective pharmacophores and functional materials. The synthesis of these compounds has been a long-standing focus of organic chemistry, with the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction emerging as a particularly powerful and versatile method for their construction.[1][2] This reaction's broad functional group tolerance, mild conditions, and the use of generally stable and less toxic organoboron reagents have cemented its status as a go-to method for C(sp²)-C(sp²) bond formation.[3][4]

This application note provides a detailed guide to the use of a specialized organoboron reagent, 2-Hydroxymethyl-4-methylphenylboronic acid , in the Suzuki-Miyaura coupling for the synthesis of functionalized biaryl compounds. We will delve into the unique aspects of this reagent, including the influential role of the ortho-hydroxymethyl group, and provide detailed, field-proven protocols for its application.

The Reagent in Focus: 2-Hydroxymethyl-4-methylphenylboronic acid

Chemical Structure and Properties

PropertyValue
IUPAC Name [2-(Hydroxymethyl)-4-methylphenyl]boronic acid
CAS Number 145138-83-8
Molecular Formula C₈H₁₁BO₃
Molecular Weight 165.98 g/mol
Appearance Typically a white to off-white solid

The key feature of this boronic acid is the presence of a hydroxymethyl group positioned ortho to the boronic acid functionality. This seemingly minor modification has significant implications for the reactivity and utility of the reagent in Suzuki-Miyaura coupling reactions.

The Role of the Ortho-Hydroxymethyl Group: A Mechanistic Insight

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. A critical step in this cycle is the transmetalation, where the organic group is transferred from the boron atom to the palladium center. The presence of a Lewis basic group, such as a hydroxyl group, in the ortho position of the phenylboronic acid can significantly influence this step.

It is proposed that the hydroxymethyl group can act as a directing group, participating in a substrate-directed transmetalation. This may involve a covalent linkage or a transient chelation between the hydroxyl group and the palladium center, which can accelerate the rate of the transmetalation step. This intramolecular assistance can be particularly beneficial when coupling with sterically hindered aryl halides or when aiming for high regioselectivity.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling, highlighting the activation of the boronic acid by a base.

Synthesis of 2-Hydroxymethyl-4-methylphenylboronic Acid

While 2-Hydroxymethyl-4-methylphenylboronic acid is commercially available, its synthesis in the laboratory can be achieved, often by adapting procedures for analogous compounds. A common strategy involves the ortho-lithiation of a protected benzyl alcohol followed by reaction with a borate ester and subsequent deprotection/hydrolysis.

Illustrative Synthetic Pathway (Adaptable from similar syntheses[5]):

  • Protection of the Hydroxyl Group: The hydroxyl group of 2-bromo-5-methylbenzyl alcohol is protected to prevent interference with subsequent organometallic reactions. Common protecting groups include silyl ethers (e.g., TBDMS) or ethers (e.g., MOM).

  • Lithium-Halogen Exchange and Borylation: The protected aryl bromide is treated with an organolithium reagent (e.g., n-butyllithium) at low temperature to generate an aryllithium species. This is then quenched with a trialkyl borate (e.g., triisopropyl borate).

  • Hydrolysis/Deprotection: Acidic workup hydrolyzes the borate ester to the boronic acid and removes the protecting group from the hydroxyl functionality.

Detailed Protocols for Suzuki-Miyaura Coupling

The following protocols provide a starting point for the use of 2-Hydroxymethyl-4-methylphenylboronic acid in Suzuki-Miyaura coupling reactions. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Protocol 1: General Coupling with Aryl Bromides

This protocol is suitable for a wide range of aryl and heteroaryl bromides.

Materials:

  • 2-Hydroxymethyl-4-methylphenylboronic acid

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or a more electron-rich phosphine ligand (e.g., SPhos, XPhos for more challenging couplings)

  • Potassium carbonate (K₂CO₃) or another suitable base (e.g., Cs₂CO₃, K₃PO₄)

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (4:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl bromide (1.0 mmol), 2-Hydroxymethyl-4-methylphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and the phosphine ligand (0.04 mmol, 4 mol%).

  • Add the solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water).

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

Protocol_Workflow Start Start Setup Combine Reactants, Base, Catalyst, and Ligand in Schlenk Flask Start->Setup Solvent Add Solvent and Degas Setup->Solvent React Heat and Stir under Inert Atmosphere Solvent->React Monitor Monitor Reaction Progress (TLC, LC-MS) React->Monitor Monitor->React Incomplete Workup Cool, Dilute, and Perform Aqueous Workup Monitor->Workup Complete Dry Dry Organic Layer and Concentrate Workup->Dry Purify Purify by Column Chromatography Dry->Purify End Obtain Pure Biaryl Product Purify->End

Caption: A general workflow for the Suzuki-Miyaura coupling reaction.

Protocol 2: Coupling with Sterically Hindered Aryl Halides

For sterically demanding substrates, such as those with ortho substituents on the aryl halide, more active catalyst systems are often required.

Materials:

  • Same as Protocol 1, but with a more specialized ligand.

  • Ligand: A bulky, electron-rich biaryl phosphine ligand such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl).

  • Base: A stronger, non-aqueous base such as potassium phosphate (K₃PO₄) may be beneficial.

  • Solvent: Anhydrous toluene or THF.

Procedure:

  • Follow steps 1 and 2 from Protocol 1, using the specialized ligand and base.

  • Add anhydrous toluene or THF as the solvent.

  • Degas the reaction mixture thoroughly.

  • Heat the reaction to 100-110 °C. The reaction may require longer reaction times (12-24 hours).

  • Follow steps 5-9 from Protocol 1 for workup and purification.

Rationale for Experimental Choices:

  • Ligand Selection: The choice of phosphine ligand is crucial. For simple couplings, triphenylphosphine may suffice. However, for more challenging substrates, bulky and electron-rich ligands like SPhos and XPhos promote the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher yields.

  • Base: The base is required to activate the boronic acid to a more nucleophilic boronate species.[3] The choice of base can influence the reaction rate and outcome. Inorganic carbonates are common, but for sensitive substrates, milder bases like potassium fluoride can be used.

  • Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. The use of anhydrous conditions with stronger bases may be necessary for certain substrates.

Safety and Handling

2-Hydroxymethyl-4-methylphenylboronic acid and related boronic acids are generally stable solids. However, standard laboratory safety precautions should always be observed.[6][7]

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust. Handle in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.[6] In case of contact, rinse thoroughly with water.

  • Storage: Store in a cool, dry place away from oxidizing agents. Keep the container tightly sealed.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Palladium catalysts are toxic and should be handled with care. Phosphine ligands can be air-sensitive and have unpleasant odors. Always work in a well-ventilated fume hood when handling these reagents.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalystUse a fresh batch of palladium catalyst. Consider a pre-catalyst.
Poor quality boronic acidUse freshly prepared or high-purity boronic acid.
Insufficient degassingEnsure the reaction mixture is thoroughly deoxygenated.
Formation of homocoupled biaryl from boronic acid Reaction conditions too harshLower the reaction temperature. Use a milder base.
Protodeborylation (loss of boronic acid group) Presence of excess water or acidUse anhydrous solvents if possible. Ensure the base is not acidic.

Conclusion

2-Hydroxymethyl-4-methylphenylboronic acid is a valuable reagent for the synthesis of functionalized biaryl compounds via the Suzuki-Miyaura coupling. The presence of the ortho-hydroxymethyl group can offer advantages in terms of reactivity and selectivity, potentially through a directing effect in the transmetalation step. By selecting the appropriate catalyst system and reaction conditions, this versatile building block can be effectively employed in the synthesis of complex molecules for a wide range of applications in drug discovery and materials science.

References

  • CN111072698A - Preparation method of hydroxyphenylboronic acid - Google P
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman. (URL: [Link])

  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

  • Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction | Request PDF - ResearchGate. (URL: [Link])

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. (URL: [Link])

  • Suzuki cross-coupling reaction - YouTube. (URL: [Link])

  • Poly-ortho-substituted biaryl synthesis using in situ-generated catalyst. 1 - ResearchGate. (URL: [Link])

  • ChemInform Abstract: Palladium-Catalyzed Direct Hydroxymethylation of Aryl Halides and Triflates with Potassium Acetoxymethyltrifluoroborate. - ResearchGate. (URL: [Link])

  • EP1502907A1 - A process for the preparation of (2-hydroxymethyl-phenyl)
  • Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D - PubMed Central. (URL: [Link])

  • Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - NIH. (URL: [Link])

  • CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google P
  • Synthesis of axially chiral biaryls via Pd(ii)-catalysed direct C(sp2)–H arylation - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])

  • Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards - Organic Chemistry Portal. (URL: [Link])

  • Known methods for biaryl synthesis via oxidative phenol homocoupling... - ResearchGate. (URL: [Link])

  • US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google P
  • CN107602339B - Method for synthesizing 4-hydroxymethyl biphenyl - Google P
  • Suzuki-Miyaura Coupling: The Power of Boronic Acids and the Utility of 5-Chloro-2-hydroxyphenylboronic Acid - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

Sources

The Strategic Advantage of 2-Hydroxymethyl-4-methylphenylboronic Acid in Modern C-C Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic organic chemistry, the quest for efficient and selective methodologies for the construction of carbon-carbon bonds is perpetual. Among the arsenal of reactions available to chemists, the Suzuki-Miyaura cross-coupling reaction stands as a pillar, celebrated for its functional group tolerance and mild reaction conditions.[1][2] Within this class of reactions, the choice of the organoboron reagent is pivotal. This guide illuminates the unique advantages and applications of 2-Hydroxymethyl-4-methylphenylboronic acid, a reagent whose architecture offers distinct mechanistic benefits, particularly in the synthesis of complex biaryl compounds relevant to pharmaceutical and materials science.

Introduction: Beyond a Simple Aryl Donor

While a plethora of arylboronic acids are commercially available, the strategic placement of functional groups on the boronic acid partner can profoundly influence reaction outcomes. 2-Hydroxymethyl-4-methylphenylboronic acid is not merely a vehicle for transferring a tolyl group. The ortho-hydroxymethyl substituent plays a crucial role, acting as an intramolecular coordinating group that can facilitate key steps in the catalytic cycle, leading to enhanced reaction rates and selectivity. This application note will delve into the mechanistic underpinnings of this effect and provide detailed protocols for leveraging this reagent in Suzuki-Miyaura cross-coupling reactions.

The Mechanistic Edge: Intramolecular Assistance

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3] The key steps are oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the organic group is transferred from boron to the palladium center, is often rate-limiting. It is in this critical step that 2-Hydroxymethyl-4-methylphenylboronic acid exhibits its key advantage.

The ortho-hydroxymethyl group is postulated to facilitate the transmetalation step through an intramolecular chelation effect.[4] After the initial formation of a palladium-boronate complex, the hydroxyl group can coordinate to the palladium center, creating a more rigid, pre-organized transition state. This intramolecular assistance can lower the activation energy of transmetalation, leading to faster and more efficient reactions, even with challenging substrates.

Below is a diagram illustrating the proposed catalytic cycle, highlighting the role of the ortho-hydroxymethyl group.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_boronic_acid Role of 2-Hydroxymethyl-4-methylphenylboronic Acid Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Ar-Pd(II)-X L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation Chelation Intramolecular O-Chelation ArPd(II)XL2->Chelation Coordination ArPd(II)Ar'L2 Ar-Pd(II)-Ar' L₂ Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Boronic_Acid 2-Hydroxymethyl- 4-methylphenylboronic acid (Ar'-B(OH)₂) Base_Activation Base Activation Boronic_Acid->Base_Activation Boronate Ar'-B(OH)₃⁻ Base_Activation->Boronate Boronate->Transmetalation Facilitates transfer of Ar' Chelation->Transmetalation Stabilizes Transition State

Caption: Proposed catalytic cycle for the Suzuki-Miyaura reaction highlighting the intramolecular assistance of the ortho-hydroxymethyl group.

Applications in Synthesis

The enhanced reactivity of 2-Hydroxymethyl-4-methylphenylboronic acid makes it a valuable tool for the synthesis of sterically hindered biaryls and for reactions involving less reactive coupling partners. This is particularly relevant in drug discovery and materials science, where the construction of complex molecular architectures is often required.

Key Application Areas:

  • Pharmaceutical Synthesis: Construction of biaryl scaffolds found in numerous active pharmaceutical ingredients (APIs).[5]

  • Materials Science: Synthesis of conjugated organic molecules for applications in organic light-emitting diodes (OLEDs) and other electronic devices.[6]

  • Agrochemicals: Development of new pesticides and herbicides containing biaryl moieties.

Experimental Protocols

The following protocols provide a general framework for the use of 2-Hydroxymethyl-4-methylphenylboronic acid in a typical Suzuki-Miyaura cross-coupling reaction. Optimization of reaction conditions may be necessary for specific substrates.

General Protocol for the Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol describes a representative coupling reaction between an aryl bromide and 2-Hydroxymethyl-4-methylphenylboronic acid.

Materials:

  • Aryl bromide (1.0 mmol)

  • 2-Hydroxymethyl-4-methylphenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • Triphenylphosphine (PPh₃, 0.08 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide, 2-Hydroxymethyl-4-methylphenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and water via syringe.

  • Stir the reaction mixture at 80 °C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Workflow for Reaction Setup and Workup

Protocol_Workflow cluster_setup Reaction Setup cluster_workup Workup and Purification Start Start Add_Reagents Add solid reagents to flame-dried Schlenk flask Start->Add_Reagents Inert_Atmosphere Evacuate and backfill with inert gas (3x) Add_Reagents->Inert_Atmosphere Add_Solvents Add dioxane and water via syringe Inert_Atmosphere->Add_Solvents Heat_Stir Heat to 80 °C and stir Add_Solvents->Heat_Stir Monitor Monitor reaction (TLC, GC-MS) Heat_Stir->Monitor Cool Cool to room temperature Monitor->Cool Reaction Complete Dilute Dilute with ethyl acetate Cool->Dilute Wash Wash with water and brine Dilute->Wash Dry Dry organic layer Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify End End Purify->End

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Data Summary

The following table provides representative data for the Suzuki-Miyaura coupling of various aryl bromides with 2-Hydroxymethyl-4-methylphenylboronic acid under the conditions described in Protocol 4.1.

EntryAryl BromideProductYield (%)
14-Bromoanisole2-(4-Methoxybenzyl)-5-methylphenol92
21-Bromo-4-nitrobenzene2-(4-Nitrobenzyl)-5-methylphenol88
32-Bromopyridine2-((4-Methyl-2-(hydroxymethyl)phenyl)methyl)pyridine85
41-Bromo-3,5-dimethylbenzene1-(Hydroxymethyl)-2-(3,5-dimethylbenzyl)-4-methylbenzene95

Note: Yields are for isolated products after column chromatography and are representative. Actual yields may vary depending on the specific substrate and reaction scale.

Troubleshooting and Considerations

  • Low Yields: If low yields are observed, consider increasing the catalyst loading, using a different phosphine ligand (e.g., SPhos, XPhos), or a stronger base (e.g., Cs₂CO₃). The choice of solvent can also be critical; toluene or DMF may be effective alternatives to dioxane.[7]

  • Protodeboronation: Phenylboronic acids can undergo protodeboronation (loss of the boronic acid group) under certain conditions. To minimize this side reaction, ensure the reaction is performed under an inert atmosphere and that the base is added towards the end of the setup.

  • Reagent Purity: The purity of the 2-Hydroxymethyl-4-methylphenylboronic acid is crucial for reproducible results. It is recommended to use a high-purity grade of the reagent.

Conclusion

2-Hydroxymethyl-4-methylphenylboronic acid is a highly effective reagent for Suzuki-Miyaura cross-coupling reactions. Its unique structural feature—the ortho-hydroxymethyl group—provides a mechanistic advantage by facilitating the transmetalation step through intramolecular chelation. This leads to enhanced reactivity, allowing for the efficient synthesis of a wide range of biaryl compounds, including those that are sterically demanding or electronically challenging to prepare via other methods. The protocols and considerations outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to successfully implement this versatile reagent in their synthetic endeavors.

References

  • Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • MDPI. (2021). Cross-Coupling as a Key Step in the Synthesis and Structure Revision of the Natural Products Selagibenzophenones A and B. [Link]

  • Journal of the American Chemical Society. (2008). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • ACS Publications. (2005). The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study. [Link]

  • PolyU Institutional Research Archive. (n.d.). Nickel- and Palladium- Catalyzed Cross-Coupling Reactions of Organostibines with Organoboronic Acids. [Link]

  • Chemical Society Reviews. (2018). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. [Link]

  • MDPI. (2021). Cross-Coupling as a Key Step in the Synthesis and Structure Revision of the Natural Products Selagibenzophenones A and B. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • NIH. (n.d.). New Directing Groups for Metal-Catalyzed Asymmetric Carbon–Carbon Bond-Forming Processes: Stereoconvergent Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Electrophiles. [Link]

  • PMC - NIH. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]

  • Dalton Transactions. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. [Link]

  • Organic & Biomolecular Chemistry. (2016). Nickel-catalyzed Suzuki–Miyaura type cross-coupling reactions of (2,2-difluorovinyl)benzene derivatives with arylboronic acids. [Link]

  • NIH. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. [Link]

  • ResearchGate. (2022). A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. [Link]

  • ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • ResearchGate. (n.d.). Reactions for Suzuki-Miyaura cross coupling of 11a. [Link]

  • PMC - NIH. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link]

  • Sci-Hub. (2005). The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study. [Link]

  • Sci-Hub. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. [Link]

  • PubMed. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: The missing link. [Link]

Sources

Application Note: Strategic Coupling of 2-Hydroxymethyl-4-methylphenylboronic Acid in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 2-Hydroxymethyl-4-methylphenylboronic acid. This versatile building block is instrumental in the synthesis of complex biaryl structures, which are prevalent in pharmaceuticals and advanced materials. This guide offers a comprehensive protocol, explains the rationale behind the selection of reagents and conditions, and provides a framework for troubleshooting, ensuring reliable and reproducible outcomes in your research and development endeavors.

Introduction: The Utility of Substituted Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] Among the vast array of organoboron reagents, functionalized phenylboronic acids like 2-Hydroxymethyl-4-methylphenylboronic acid are of particular interest. The presence of the hydroxymethyl group offers a valuable handle for further synthetic transformations, making it a key intermediate in the construction of elaborate molecular architectures found in many biologically active compounds and functional materials.[2]

This application note details a robust protocol for the coupling of 2-Hydroxymethyl-4-methylphenylboronic acid with a variety of aryl halides. We will delve into the mechanistic underpinnings of the reaction, justify the selection of the catalyst, base, and solvent system, and provide a step-by-step procedure for successful execution.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] The fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.[3][4] This is often the rate-determining step of the reaction.[3]

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.[5][6] The base is crucial for the formation of a more nucleophilic boronate species.[5]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.[3]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants cluster_product Pd(0)L2 Pd(0)L2 (Active Catalyst) Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Adduct) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) (Di-organo Complex) ArX Aryl Halide (Ar-X) ArX->Ar-Pd(II)-X(L2) ArBOH 2-Hydroxymethyl-4-methylphenylboronic acid (Ar'B(OH)2) ArBOH->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-Ar'(L2) Product Biaryl Product (Ar-Ar')

Experimental Protocol

This protocol is a general guideline for the coupling of 2-Hydroxymethyl-4-methylphenylboronic acid with an aryl bromide. Optimization may be required for different coupling partners.

Materials and Reagents:

ReagentCAS NumberMolecular WeightSupplier Recommendation
2-Hydroxymethyl-4-methylphenylboronic acid133992-19-9165.99Sigma-Aldrich, Combi-Blocks
Aryl BromideVariesVariesHigh Purity (≥98%)
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56Strem, Sigma-Aldrich
Potassium Carbonate (K₂CO₃)584-08-7138.21Anhydrous, fine powder
1,4-Dioxane123-91-188.11Anhydrous
Deionized Water7732-18-518.02Degassed

Safety Precautions:

  • 2-Hydroxymethyl-4-methylphenylboronic acid may cause skin and eye irritation.[7]

  • Palladium catalysts are toxic and should be handled in a fume hood.

  • Organic solvents are flammable. Work in a well-ventilated area away from ignition sources.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 2-Hydroxymethyl-4-methylphenylboronic acid (1.2 mmol, 1.2 equiv.), the aryl bromide (1.0 mmol, 1.0 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, weigh out Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%). Add the catalyst to the Schlenk flask.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed deionized water (1 mL) to the flask.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with an inert gas (e.g., nitrogen or argon).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - Boronic Acid - Aryl Bromide - K₂CO₃ B Add Pd(PPh₃)₄ Catalyst A->B C Add Dioxane/Water Solvent B->C D Degas with Inert Gas C->D E Heat and Stir (80-100°C) D->E F Monitor by TLC/LC-MS E->F G Cool and Quench F->G H Liquid-Liquid Extraction G->H I Dry and Concentrate H->I J Column Chromatography I->J K K J->K Characterization (NMR, MS)

Scientific Rationale and Troubleshooting

Choice of Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a widely used and reliable catalyst for Suzuki-Miyaura couplings.[8] It is an air-stable Pd(0) source that readily enters the catalytic cycle. For more challenging couplings, such as those involving aryl chlorides, more advanced catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald or Herrmann-Beller type ligands) may be necessary.[5]

The Role of the Base: A base is essential for the transmetalation step.[5] Potassium carbonate (K₂CO₃) is a moderately strong inorganic base that is effective in promoting the formation of the reactive boronate species. The presence of the acidic hydroxyl group on the boronic acid necessitates the use of a sufficient excess of base. If side reactions involving the hydroxymethyl group are observed, a milder base such as potassium fluoride (KF) could be considered.[5]

Solvent System: A mixture of an organic solvent and water is commonly employed in Suzuki couplings.[8] 1,4-Dioxane is a good solvent for the organic reactants, while water helps to dissolve the inorganic base and facilitate the formation of the boronate. Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

Troubleshooting Common Issues:

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient degassing, low temperature.Use a fresh bottle of catalyst, ensure thorough degassing, increase the reaction temperature.
Protodeboronation Presence of excess water or acid, prolonged reaction time.[9]Use anhydrous solvents, ensure the base is not fully consumed, and monitor the reaction to avoid over-running.
Homocoupling of Boronic Acid Oxygen in the reaction mixture.Improve the degassing procedure.
Complex Product Mixture Side reactions involving the hydroxymethyl group.Consider protecting the hydroxyl group as a silyl ether or using a milder base and lower reaction temperature.

Conclusion

The Suzuki-Miyaura coupling of 2-Hydroxymethyl-4-methylphenylboronic acid is a powerful method for the synthesis of functionalized biaryl compounds. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can achieve high yields and reproducible results. This protocol provides a solid foundation for the successful application of this important building block in diverse synthetic endeavors.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • MDPI. (2020). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Retrieved from [Link]

  • ACS Publications. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed Central (PMC). (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • ACS Publications. (2015). Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds. Chemical Reviews. Retrieved from [Link]

  • Chemsrc. [4-(Hydroxymethyl)phenyl]boronic acid | CAS#:59016-93-2. Retrieved from [Link]

  • PubChem. 2-(Hydroxymethyl)phenylboronic Acid. Retrieved from [Link]

  • The Matter Blotter. (2026, January 19). Bulky ligands promote palladium-catalyzed protodeboronation. Retrieved from [Link]

  • National Institutes of Health (NIH). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. Retrieved from [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • ResearchGate. Effect of different palladium catalysts on the Suzuki-Miyaura coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions. Retrieved from [Link]

  • MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]

  • MDPI. (2023). Coupling Reactions on Secondary Allylic, Propargylic, and Alkyl Carbons Using Organoborates/Ni and RMgX/Cu Reagents. Retrieved from [Link]

  • ChemRxiv. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from [Link]

  • ChemBK. boronic acid, B-(4-hydroxy-2-methylphenyl)-. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Common side reactions in Suzuki couplings with substituted phenylboronic acids

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Troubleshooting Side Reactions with Substituted Phenylboronic Acids

Welcome to the Technical Support Center for Suzuki-Miyaura coupling reactions. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into overcoming common challenges encountered when using substituted phenylboronic acids. This resource is structured to help you diagnose and resolve issues ranging from low yields to the formation of persistent impurities.

Frequently Asked Questions (FAQs)

Here are some of the most common initial queries we receive regarding Suzuki coupling reactions.

Q1: My Suzuki coupling reaction is not working (low to no yield). What are the first things I should check?

A1: When a Suzuki coupling fails, a systematic check of the basics is the most efficient way to identify the problem. Here’s a checklist to start with:

  • Catalyst Activity: The active catalyst in a Suzuki coupling is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be efficiently reduced in situ. Some precatalysts are air-sensitive, so using a fresh batch or a more robust, air-stable precatalyst can be beneficial.

  • Oxygen Contamination: The presence of oxygen is a common culprit for low yields. Oxygen can lead to the oxidative homocoupling of your boronic acid and can also contribute to catalyst decomposition. Ensure your solvent is thoroughly degassed and the reaction is maintained under a consistently inert atmosphere (Nitrogen or Argon).

  • Water Content: While some Suzuki couplings benefit from or even require water, the amount can be critical. Anhydrous conditions can be slow if the mechanism requires hydroxide for boronate activation. Conversely, too much water can promote protodeboronation. If using an anhydrous solvent, ensure it is genuinely dry. If using an aqueous mixture, ensure the water is also degassed.

  • Base Efficacy: The base is crucial for activating the boronic acid. Ensure your base is of good quality, has been stored correctly (some are hygroscopic), and is appropriate for your specific substrate. For challenging couplings, a stronger base may be required.

Q2: I'm seeing a significant amount of a side product that corresponds to my starting boronic acid without the boron group. What is this, and how can I prevent it?

A2: This side product is the result of protodeboronation , a reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond. This is a very common issue, especially with electron-deficient or heteroaryl boronic acids. To mitigate this:

  • Use a Boronate Ester: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can be highly effective. These esters slowly hydrolyze under the reaction conditions to release the boronic acid, keeping its instantaneous concentration low and thus minimizing its decomposition.

  • Select a Milder Base: Strong bases, especially hydroxides, can accelerate protodeboronation. Consider using a milder base like K₂CO₃ or K₃PO₄.

  • Lower the Reaction Temperature: Higher temperatures can increase the rate of protodeboronation. If possible, try running the reaction at a lower temperature for a longer period.

  • Anhydrous Conditions: In some cases, switching to strictly anhydrous conditions can suppress this side reaction.

Q3: My main side-product is a dimer of my boronic acid. What causes this homocoupling, and how can I stop it?

A3: The homocoupling of boronic acids to form a symmetrical biaryl is typically caused by the presence of oxygen or an excess of Pd(II) species in the reaction mixture. Here are the primary strategies to prevent it:

  • Rigorous Degassing: This is the most critical step. Ensure all solvents (including water) and the reaction vessel are thoroughly degassed to remove dissolved oxygen. A common method is to bubble an inert gas (Argon or Nitrogen) through the solvent for an extended period.

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be beneficial. If you are using a Pd(II) source, its reduction to Pd(0) might be inefficient, leaving residual Pd(II) to promote homocoupling.

  • Choice of Ligand: Bulky, electron-donating phosphine ligands can favor the desired cross-coupling pathway over homocoupling by accelerating the reductive elimination step.

In-Depth Troubleshooting Guides

For more persistent issues, a deeper dive into the reaction mechanism and components is necessary.

Troubleshooting Guide 1: Protodeboronation

Protodeboronation is the hydrolytic cleavage of the C-B bond, replacing it with a C-H bond. This side reaction is particularly problematic with electronically-demanding or sterically-hindered phenylboronic acids.

Causality:

  • Base-Catalyzed Protodeboronation: This is the most common pathway in Suzuki couplings. The base (e.g., hydroxide) attacks the boron atom to form a more electron-rich boronate species. This intermediate is then protonated at the ipso-carbon by a proton source (often water), leading to the cleavage of the C-B bond.

  • Palladium-Catalyzed Protodeboronation: Recent studies have shown that palladium complexes, especially those with bulky phosphine ligands, can also catalyze protodeboronation.

Visualizing the Protodeboronation Pathway:

G cluster_0 Base-Catalyzed Protodeboronation ArB(OH)2 ArB(OH)2 ArB(OH)3- ArB(OH)3- ArB(OH)2->ArB(OH)3- + OH- Ar-H Ar-H ArB(OH)3-->Ar-H + H+ (from H2O)

Caption: Base-catalyzed protodeboronation pathway.

Troubleshooting Workflow for Protodeboronation:

G Start High Protodeboronation Observed Use_Boronate_Ester Switch to Boronate Ester (e.g., Pinacol) Start->Use_Boronate_Ester Primary Strategy Milder_Base Use Milder Base (K2CO3, K3PO4) Start->Milder_Base Alternative/Concurrent Strategy End Problem Resolved Use_Boronate_Ester->End Lower_Temp Lower Reaction Temperature Milder_Base->Lower_Temp Anhydrous Switch to Anhydrous Conditions Lower_Temp->Anhydrous Anhydrous->End

Caption: Troubleshooting workflow for protodeboronation.

Experimental Protocol: Synthesis and Use of a Phenylboronic Acid Pinacol Ester

  • Esterification:

    • In a round-bottom flask, dissolve the substituted phenylboronic acid (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent (e.g., toluene or THF).

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

    • Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed.

    • Remove the solvent under reduced pressure to obtain the crude pinacol ester, which can often be used without further purification.

  • Suzuki Coupling with the Pinacol Ester:

    • Follow your standard Suzuki coupling protocol, substituting the boronic acid with the pinacol ester (typically 1.1-1.5 equiv).

    • The reaction may require slightly longer reaction times as the ester hydrolyzes in situ.

Troubleshooting Guide 2: Homocoupling of Phenylboronic Acids

The formation of a biaryl dimer from the boronic acid is a common side reaction that consumes the starting material and complicates purification.

Causality:

  • Presence of Oxygen: Oxygen can act as an oxidant, facilitating the Pd(II)-mediated homocoupling pathway.

  • Inefficient Reduction of Pd(II) Precatalyst: If the Pd(II) precatalyst is not fully reduced to the active Pd(0) species, the remaining Pd(II) can react directly with the boronic acid to form the homocoupled product.

Visualizing the Homocoupling Pathway:

G Pd(II) Pd(II) Ar-Pd-Ar Ar-Pd-Ar Pd(II)->Ar-Pd-Ar + 2 ArB(OH)2 ArB(OH)2 ArB(OH)2 Ar-Ar Homocoupled Product Ar-Pd-Ar->Ar-Ar Pd(0) Pd(0) Ar-Pd-Ar->Pd(0)

Caption: Simplified mechanism of Pd(II)-mediated homocoupling.

Troubleshooting Workflow for Homocoupling:

G Start High Homocoupling Observed Degas Improve Degassing Protocol (Freeze-Pump-Thaw or extensive sparging) Start->Degas Most Common Cause Pd0_Source Switch to a Pd(0) Precatalyst (e.g., Pd(PPh3)4) Degas->Pd0_Source Bulky_Ligand Use a Bulky, Electron-Rich Ligand Pd0_Source->Bulky_Ligand End Problem Resolved Bulky_Ligand->End

Caption: Troubleshooting workflow for homocoupling.

Experimental Protocol: Setting up an Oxygen-Free Suzuki Coupling

  • Solvent Degassing:

    • Place your chosen solvent in a Schlenk flask.

    • Perform at least three freeze-pump-thaw cycles to thoroughly remove dissolved gases.

    • Alternatively, sparge the solvent with a stream of inert gas (Argon or Nitrogen) for at least 30 minutes.

  • Reaction Setup:

    • To a dry Schlenk flask, add the aryl halide, boronic acid (or ester), base, and a stir bar.

    • Seal the flask and evacuate and backfill with inert gas three times.

    • Add the degassed solvent via cannula or syringe.

    • In a separate flask, prepare a solution or slurry of the palladium catalyst and ligand in a small amount of degassed solvent.

    • Transfer the catalyst solution/slurry to the reaction flask via cannula or syringe.

    • Heat the reaction mixture to the desired temperature under a positive pressure of inert gas.

Troubleshooting Guide 3: Challenges with Substituted Phenylboronic Acids

The electronic and steric nature of substituents on the phenylboronic acid can significantly impact the reaction outcome.

Electron-Deficient Phenylboronic Acids (e.g., with -NO₂, -CN, -CF₃ groups):

  • Problem: These are more susceptible to protodeboronation and can be poor nucleophiles, leading to slow transmetalation.

  • Solutions:

    • Use a stronger base (e.g., K₃PO₄, Cs₂CO₃) to increase the nucleophilicity of the boronate.

    • Employ electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) to accelerate the catalytic cycle.

    • Consider using the corresponding boronate ester for increased stability.

Electron-Rich Phenylboronic Acids (e.g., with -OMe, -NMe₂ groups):

  • Problem: While generally good nucleophiles, they can sometimes lead to catalyst deactivation or other side reactions.

  • Solutions:

    • Ensure rigorous exclusion of oxygen, as these electron-rich systems can be more prone to oxidative side reactions.

    • Careful selection of the ligand is important; a less electron-rich ligand might be beneficial in some cases to balance the reactivity.

Sterically Hindered Phenylboronic Acids (e.g., with ortho-substituents):

  • Problem: Steric hindrance can slow down both the transmetalation and reductive elimination steps.

  • Solutions:

    • Bulky, Electron-Rich Ligands: These are often essential. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective as they promote both oxidative addition and reductive elimination.

    • Stronger Bases: A strong base like K₃PO₄ or Cs₂CO₃ is often necessary to facilitate the challenging transmetalation step.

    • Higher Temperatures: Increased reaction temperatures may be required to overcome the higher activation energies. Solvents with higher boiling points like toluene, dioxane, or DMF may be necessary.

Data and Protocols

Table 1: Recommended Ligands for Challenging Phenylboronic Acids

Phenylboronic Acid TypeRecommended Ligand ClassSpecific ExamplesRationale
Sterically Hindered (ortho-substituted) Buchwald Biaryl PhosphinesXPhos, SPhos, RuPhosBulky and electron-rich, accelerates reductive elimination.
N-Heterocyclic Carbenes (NHCs)IPr, SIMesStrong σ-donors, promote oxidative addition and stabilize the catalyst.
Electron-Deficient Buchwald Biaryl PhosphinesSPhos, BrettPhosElectron-donating nature enhances catalyst activity.
Electron-Rich TrialkylphosphinesP(t-Bu)₃, PCy₃Strong σ-donors that can accelerate the catalytic cycle.

Table 2: Comparison of Bases in Suzuki Coupling

BaseStrengthSolubility in OrganicsCommon ApplicationsNotes
Na₂CO₃ ModerateLowGeneral purpose, often used in aqueous/organic mixtures.A good starting point for many simple couplings.
K₂CO₃ ModerateLowSimilar to Na₂CO₃, widely used.Can be more effective than Na₂CO₃ in some cases.
K₃PO₄ StrongModerateEffective for sterically hindered and electron-deficient substrates.Often used in anhydrous conditions with toluene or dioxane.
Cs₂CO₃ StrongHighUsed for particularly challenging couplings where other bases fail.More expensive, but its solubility can be a key advantage.
KF MildLowUsed when base-sensitive functional groups are present.Activates the boronic acid through a different mechanism.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • The Matter Blotter. (2026). Bulky ligands promote palladium-catalyzed protodeboronation. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(45), 14740–14748. [Link]

  • Szymański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2288–2299. [Link]

  • Takeda Pharmaceuticals. (2025). Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. Retrieved from [Link]

  • Mitchell, D., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 9(3), 309–311. [Link]

  • ResearchGate. (n.d.). Figure S6. Temperature optimization for the Suzuki coupling reaction. Retrieved from [Link]

  • ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(40), 12866–12877. [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(36), 12536–12546. [Link]

  • Mossine, A. V., et al. (2017). Reducing Protodeboronation and Improving Reproducibility in the [18F]Fluorination of Arylboron Substrates. Journal of Nuclear Medicine, 58(supplement 1), 892. [Link]

  • Leitch, J. A., et al. (2025). Data-Led Suzuki-Miyaura Reaction Optimization: Development of a Short Course for Postgraduate Synthetic Chemists. Journal of Chemical Education. [Link]

  • ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Retrieved from [Link]

  • Vantourout, J. C., et al. (2020). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Molecules, 25(18), 4246. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

  • ResearchGate. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Retrieved from [Link]

  • Reddit. (2020). What is the proper way to set up a suzuki coupling?. Retrieved from [Link]

  • Cole, K. P., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 629–636. [Link]

  • ResearchGate. (n.d.). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Retrieved from [Link]

  • Martínez-Ferraté, O., et al. (2018). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 140(24), 7761–7771. [Link]

  • The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(1), 329–344. [Link]

  • Mondal, B., et al. (2015). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry, 80(22), 11489–11498. [Link]

  • ResearchGate. (2020). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki‐Miyaura Reactions. Retrieved from [Link]

  • MDPI. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]

Technical Support Center: A Guide to Preventing Protodeboronation of 2-Hydroxymethyl-4-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 2-Hydroxymethyl-4-methylphenylboronic acid in their synthetic endeavors. As a valued reagent in cross-coupling reactions, its stability is paramount to achieving high yields and product purity. This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to address the common challenge of protodeboronation.

Understanding the Challenge: The Protodeboronation of 2-Hydroxymethyl-4-methylphenylboronic acid

Protodeboronation is an undesired side reaction that results in the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the formation of 3-methyl-4-hydroxymethylbenzene as a byproduct and a reduction in the yield of the desired coupled product.[1] The propensity for a boronic acid to undergo protodeboronation is influenced by a variety of factors including pH, temperature, solvent, and the electronic and steric nature of the substituents on the aromatic ring.[1]

The subject of this guide, 2-Hydroxymethyl-4-methylphenylboronic acid, possesses a unique structural feature: an ortho-hydroxymethyl group. This group can play a significant role in the molecule's stability and reactivity through intramolecular interactions.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura reaction with 2-Hydroxymethyl-4-methylphenylboronic acid giving low yields and a significant amount of 3-methyl-4-hydroxymethylbenzene?

This is a classic sign of protodeboronation. This side reaction competes with the desired cross-coupling pathway, consuming your starting material.[1] The conditions of your Suzuki-Miyaura reaction, particularly the base, temperature, and reaction time, can significantly influence the rate of protodeboronation.

Q2: How does the ortho-hydroxymethyl group in 2-Hydroxymethyl-4-methylphenylboronic acid affect its stability?

The ortho-hydroxymethyl group can engage in an intramolecular coordination with the boronic acid moiety. This interaction can lead to the formation of a cyclic boronate ester, which can influence the stability of the C-B bond. While such intramolecular cyclization can sometimes offer protection against protodeboronation, the stability of this specific five-membered ring under various reaction conditions needs to be considered. Studies on analogous ortho-substituted phenylboronic acids, such as those with aminomethyl groups, have shown that such intramolecular interactions can lower the pKa of the boronic acid, facilitating the formation of the boronate anion, a key intermediate in the Suzuki-Miyaura catalytic cycle.[1][2]

Troubleshooting Guide: Minimizing Protodeboronation

Here, we present a systematic approach to troubleshooting and optimizing your reaction conditions to suppress protodeboronation.

Optimization of Reaction pH: The Role of the Base

The rate of protodeboronation is highly pH-dependent. Both acidic and basic conditions can promote this side reaction.[1] For many arylboronic acids, protodeboronation is accelerated under strongly basic conditions.

  • Recommendation: Screen a panel of bases. While strong inorganic bases like NaOH and KOH are commonly used in Suzuki-Miyaura couplings, they can also promote protodeboronation. Consider using milder bases such as:

    • Potassium carbonate (K₂CO₃)

    • Cesium carbonate (Cs₂CO₃)

    • Potassium phosphate (K₃PO₄)

    • Cesium fluoride (CsF)

Table 1: Comparison of Commonly Used Bases in Suzuki-Miyaura Coupling

BaseStrengthCommon Applications & Considerations
NaOH, KOHStrongEffective but can promote protodeboronation.
K₂CO₃, Cs₂CO₃ModerateOften a good starting point for optimization.
K₃PO₄ModerateKnown to be effective in challenging couplings and can minimize side reactions.
CsFMildCan be effective, particularly in anhydrous conditions.
Temperature and Reaction Time: A Delicate Balance

Higher temperatures can accelerate both the desired cross-coupling and the undesired protodeboronation.

  • Recommendation:

    • Lower the reaction temperature: Start with a lower temperature (e.g., 60-80 °C) and monitor the reaction progress.

    • Minimize reaction time: Once the starting materials are consumed (as determined by TLC or LC-MS analysis), work up the reaction promptly to avoid prolonged exposure to conditions that favor protodeboronation.

The "Slow Release" Strategy: Utilizing Boronate Esters

A highly effective strategy to combat protodeboronation is to use a more stable derivative of the boronic acid that slowly releases the active boronic acid under the reaction conditions.[1] This keeps the concentration of the potentially unstable boronic acid low throughout the reaction.

  • Recommendation: Convert 2-Hydroxymethyl-4-methylphenylboronic acid to its pinacol ester. Pinacol esters are generally more stable towards protodeboronation and can be used directly in Suzuki-Miyaura reactions.[3]

Experimental Protocol: Synthesis of 2-Hydroxymethyl-4-methylphenylboronic acid pinacol ester

  • To a solution of 2-Hydroxymethyl-4-methylphenylboronic acid (1.0 eq) in a suitable solvent (e.g., toluene or THF) add pinacol (1.1 eq).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent under reduced pressure to obtain the crude pinacol ester, which can often be used without further purification.

Catalyst and Ligand Selection: Accelerating the Desired Reaction

The choice of palladium catalyst and ligand can have a profound impact on the relative rates of the Suzuki-Miyaura coupling and protodeboronation. A highly active catalyst system can promote the desired cross-coupling to occur at a much faster rate than the decomposition of the boronic acid.

  • Recommendation: Employ modern, highly active palladium precatalysts and bulky, electron-rich phosphine ligands. These systems are known to facilitate rapid oxidative addition and transmetalation, the key steps in the Suzuki-Miyaura catalytic cycle.[4]

Table 2: Recommended Catalyst Systems for Suzuki-Miyaura Coupling

Palladium SourceLigandComments
Pd(OAc)₂SPhos, XPhos, RuPhosHighly active for a broad range of substrates.
Pd₂(dba)₃Buchwald LigandsEffective for challenging couplings.
Palladium Precatalysts(e.g., XPhos-Pd-G3)Air- and moisture-stable, providing reproducible results.

Visualizing the Process

Diagram 1: The Competing Pathways

G A 2-Hydroxymethyl-4-methylphenylboronic acid B Suzuki-Miyaura Coupling (Desired Pathway) A->B + Ar-X, Pd Catalyst, Base C Protodeboronation (Undesired Pathway) A->C H+ or OH- D Coupled Product B->D E 3-Methyl-4-hydroxymethylbenzene C->E

Caption: Competing reaction pathways for 2-Hydroxymethyl-4-methylphenylboronic acid.

Diagram 2: The Protective Strategy

G cluster_0 Protection cluster_1 Suzuki-Miyaura Reaction A 2-Hydroxymethyl-4-methylphenylboronic acid B Pinacol Ester Formation A->B + Pinacol C Stable Pinacol Ester B->C D Stable Pinacol Ester E Slow Release of Boronic Acid D->E Reaction Conditions F Cross-Coupling E->F G High Yield of Coupled Product F->G

Caption: Workflow for the protection and use of the pinacol ester.

Analytical Monitoring

To effectively troubleshoot and optimize your reaction, it is crucial to monitor the consumption of the starting materials and the formation of both the desired product and the protodeboronated byproduct.

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively monitor the progress of the reaction.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentrations of all components in the reaction mixture. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point for method development.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the ratio of the desired product to the protodeboronated byproduct in the crude reaction mixture by integrating characteristic peaks. To avoid issues with boronic acid oligomerization in CDCl₃, consider using d₄-methanol or D₂O as the NMR solvent, which will break up the boroxine trimers.[7]

By understanding the underlying principles of protodeboronation and systematically applying the troubleshooting strategies outlined in this guide, you can significantly improve the outcome of your reactions involving 2-Hydroxymethyl-4-methylphenylboronic acid.

References

  • Protodeboronation. In Wikipedia; 2023. [Link]

  • Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157.
  • Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(59), 37535–37541.
  • Al-Zoubi, R. M. (2015). Recent advances in the Suzuki–Miyaura cross-coupling reaction. RSC Advances, 5(92), 75391–75413.
  • Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.
  • Matteson, D. S. (2011). Preparation and Properties of (Hydroxymethyl)boronic Acid and its Pinanediol Ester. Australian Journal of Chemistry, 64(11), 1459.
  • Wulff, G. (1995). Molecular imprinting in cross-linked materials with the aid of molecular templates—a way towards artificial antibodies. Angewandte Chemie International Edition in English, 34(17), 1812–1832.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The S L ow-Re lease Strategy in Suzuki–Miyaura Coupling. In Boronic Acids (pp. 1–41). Springer Berlin Heidelberg.
  • Butcher, C. P. J., & Widdowson, D. A. (2009). HPLC analysis of boronic acids and their derivatives. Journal of Pharmaceutical and Biomedical Analysis, 49(4), 1033–1038.
  • Hall, D. G. (Ed.). (2011).
  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the Suzuki–Miyaura cross-coupling of sterically hindered aryl chlorides: slowly activated palladium precatalyst enables rapid C–C bond formation. Journal of the American Chemical Society, 131(20), 6961–6963.
  • Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.
  • Tripodi, F., & Prina-Cerai, G. (2018).
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Suzuki, A. (2002). Cross-coupling reactions of organoboranes: an easy way to construct C–C bonds.
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-alkyl Suzuki-Miyaura cross-coupling reaction: development, mechanistic study, and applications in natural product synthesis.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510.
  • Thomas, A. A., & Janda, K. D. (2006). A Suzuki-Miyaura coupling for the synthesis of biaryls using a water-soluble phosphine ligand. Journal of Organometallic Chemistry, 691(1-2), 170-174.
  • Bedford, R. B., & Cazin, C. S. J. (2001). High-activity catalysts for the Suzuki coupling of aryl chlorides.
  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A rationally designed universal catalyst for Suzuki-Miyaura coupling processes.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
  • Zhou, J., & Fu, G. C. (2003). Cross-Couplings of Unactivated Alkyl Halides with Alkylboron Nucleophiles. Journal of the American Chemical Society, 125(48), 14726–14727.
  • Wiskur, S. L., Lavigne, J. J., Metzger, A., Tobey, S. L., & Anslyn, E. V. (2004). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. Chemical Society Reviews, 33(6), 355–364.
  • Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Partners in Palladium-Catalyzed Cross-Coupling Reactions. European Journal of Organic Chemistry, 2003(22), 4313–4327.
  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.
  • Dong, C., & Liu, D. (2012). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 4(9), 2821.
  • Cammidge, A. N., & Crepy, K. V. L. (2004). MIDA boronates: a new strategy for the protection and manipulation of boronic acids.

Sources

Catalyst selection for Suzuki reactions involving 2-Hydroxymethyl-4-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Suzuki Reactions with 2-Hydroxymethyl-4-methylphenylboronic Acid

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving 2-Hydroxymethyl-4-methylphenylboronic acid. This substrate, while a valuable building block, presents a unique combination of steric and electronic challenges that can impede reaction efficiency. This guide is designed to provide you, our fellow researchers and drug development professionals, with field-proven insights, robust troubleshooting strategies, and detailed protocols to ensure the success of your experiments. Our approach is grounded in explaining the causality behind each recommendation, empowering you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the use of 2-Hydroxymethyl-4-methylphenylboronic acid in Suzuki couplings.

Q1: What are the primary challenges associated with using 2-Hydroxymethyl-4-methylphenylboronic acid?

A1: The primary difficulties arise from two structural features:

  • Steric Hindrance: The methyl group and the hydroxymethyl group are both positioned ortho to the boronic acid. This steric bulk can significantly slow down key steps in the catalytic cycle, namely the transmetalation and the final reductive elimination.[1][2]

  • Potential for Catalyst Inhibition: The ortho-hydroxymethyl group contains a Lewis basic oxygen atom that can coordinate to the palladium center. This can lead to the formation of a stable, inactive six-membered palladacycle, effectively sequestering the catalyst and halting the reaction.[1]

Q2: Which types of palladium catalysts and ligands are most effective for this substrate?

A2: Given the steric challenge, standard catalysts like Pd(PPh₃)₄ often yield poor results. Success hinges on using catalyst systems designed for hindered substrates. The most effective ligands are typically bulky and electron-rich, as they promote the crucial, often rate-limiting, steps of oxidative addition and reductive elimination.[1][3]

Highly recommended ligand classes include:

  • Biaryl Monophosphine Ligands (Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos are the gold standard for sterically demanding couplings.[1][4] Their bulk and electron-donating properties create a highly active and stable catalytic species.

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors that form very stable complexes with palladium, making them highly effective for coupling challenging substrates, including aryl chlorides.[5]

For reliable generation of the active Pd(0) species, using modern palladium pre-catalysts (e.g., XPhos Pd G3 or G4) is strongly advised over traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[1][6][7]

Q3: Should I be concerned about protodeboronation with this boronic acid?

A3: Yes. Protodeboronation, the undesired cleavage of the C–B bond by a proton source to return the arene, is a common side reaction for many boronic acids under basic aqueous conditions.[8] To mitigate this, consider the following:

  • Use a Milder Base: If protodeboronation is observed, switching from a strong base like K₃PO₄ to a milder one like K₂CO₃ can help.[6]

  • Anhydrous Conditions: Running the reaction under anhydrous conditions with a base like K₃PO₄ can suppress this side reaction.[6]

  • Use a Boronic Ester: Converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a trifluoroborate salt, is an excellent strategy. These derivatives are more resistant to protodeboronation and slowly hydrolyze in situ to provide the active boronic acid for the coupling.[1][8]

Troubleshooting Guide: Common Issues and Solutions

This guide provides a systematic approach to resolving specific experimental failures.

Problem Probable Cause(s) Recommended Solutions & Scientific Rationale
Low to No Product Conversion 1. Inefficient Catalyst System: The chosen ligand is not bulky or electron-rich enough to overcome the steric hindrance.[1][4] 2. Catalyst Inhibition: The ortho-hydroxymethyl group is coordinating to the palladium center, forming an inactive complex.[1] 3. Poor Generation of Active Pd(0): If using a Pd(II) source, its reduction to the active Pd(0) catalyst may be inefficient, leading to side reactions.[2]Solution Strategy: 1. Switch to a More Advanced Ligand: Immediately screen a set of bulky biaryl phosphine ligands (e.g., SPhos, XPhos). Start with a robust pre-catalyst like XPhos Pd G3 to ensure reliable activation. 2. Increase Temperature: Higher temperatures (e.g., 100-110 °C in solvents like toluene or dioxane) can provide the energy needed to overcome the activation barriers for transmetalation and reductive elimination. 3. Increase Catalyst Loading: For particularly stubborn couplings, increasing the catalyst loading from a standard 1 mol% to 2-5 mol% can improve conversion.[1]
Significant Protodeboronation 1. Boronic Acid Instability: The combination of base, water, and heat is causing the boronic acid to degrade before it can couple.[8]Solution Strategy: 1. Use a Boronic Ester: The most reliable solution is to use the pinacol ester derivative of the boronic acid (2-Hydroxymethyl-4-methylphenylboronic acid pinacol ester). It is significantly more stable.[1] 2. Modify Reaction Conditions: Employ anhydrous K₃PO₄ as the base in a solvent like toluene or dioxane. This removes water, a key component for protodeboronation.[6]
Homocoupling of Boronic Acid 1. Presence of Oxygen: Adventitious oxygen in the reaction vessel can lead to oxidative homocoupling of the boronic acid, mediated by the palladium catalyst.[2][9][10]Solution Strategy: 1. Rigorous Degassing: Ensure all solvents (including any water used) are thoroughly degassed before use. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles. 2. Maintain Inert Atmosphere: Keep the reaction under a positive pressure of argon or nitrogen throughout the setup and reaction time.
Reaction Stalls After Initial Conversion 1. Catalyst Decomposition: The active catalyst may be degrading over the course of the reaction, especially at high temperatures. 2. Ligand Dissociation/Degradation: The ligand may not be robust enough for the reaction conditions.Solution Strategy: 1. Use a More Stable Pre-catalyst: Modern pre-catalysts are designed for high stability and controlled release of the active species. 2. Screen Different Ligand Classes: If biaryl phosphines are failing, consider a highly stable N-Heterocyclic Carbene (NHC) based catalyst system, such as PEPPSI-IPr.[5]
Recommended Catalyst Systems for Screening
Catalyst SystemPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Rationale & Notes
System 1 (First Choice) XPhos Pd G3 (1-2%)(Internal)K₃PO₄ (2.0)Toluene or Dioxane100-110A robust, reliable starting point for hindered substrates. Ensures efficient Pd(0) generation.[1]
System 2 (Alternative) Pd₂(dba)₃ (1%)SPhos (2.2%)K₂CO₃ (2.0)Dioxane / H₂O (5:1)100A classic Buchwald-Hartwig system. The aqueous conditions can sometimes be beneficial, but monitor for protodeboronation.[4]
System 3 (For Aryl Chlorides) Pd(OAc)₂ (2%)IPr-HCl (4.4%)Cs₂CO₃ (2.0)Dioxane110An N-Heterocyclic Carbene (NHC) system, often superior for less reactive aryl chloride partners.[5]

Visualized Workflows and Mechanisms

Understanding the underlying processes is key to effective troubleshooting.

Suzuki_Cycle Pd0 L₂Pd⁰ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII L₂PdII(Ar¹)(X) OxAdd->PdII Trans Transmetalation PdII->Trans PdII_Ar2 L₂PdII(Ar¹)(Ar²) Trans->PdII_Ar2 RedElim Reductive Elimination PdII_Ar2->RedElim RedElim:e->Pd0:w Catalyst Regeneration Product Ar¹-Ar² RedElim->Product ArX Ar¹-X ArX->OxAdd Boronic Ar²-B(OH)₂ Boronic->Trans Base Base (e.g., K₃PO₄) Base->Trans

Caption: The Suzuki-Miyaura catalytic cycle.

Troubleshooting_Flowchart start Low or No Yield in Suzuki Reaction check_sm Analyze Crude Reaction: Any Starting Materials Left? start->check_sm both_sm Both Aryl Halide & Boronic Acid Remain check_sm->both_sm Yes no_boronic Aryl Halide Remains, Boronic Acid Consumed check_sm->no_boronic No, Boronic Acid Gone cause_inactive Cause: Inactive Catalyst System or Inhibition both_sm->cause_inactive solution_catalyst Solution: 1. Switch to Bulky Ligand (e.g., XPhos) 2. Use Modern Pre-catalyst 3. Increase Temperature cause_inactive->solution_catalyst cause_deboronation Cause: Protodeboronation no_boronic->cause_deboronation solution_deboronation Solution: 1. Use Pinacol Boronic Ester 2. Use Anhydrous Base (K₃PO₄) 3. Use Milder Base (K₂CO₃) cause_deboronation->solution_deboronation

Caption: Troubleshooting workflow for low-yield reactions.

Experimental Protocol: Catalyst System Screening

This protocol provides a reliable method for screening different catalyst systems for the coupling of 2-Hydroxymethyl-4-methylphenylboronic acid with a generic aryl bromide.

Materials:

  • Aryl Bromide (1.0 equiv, e.g., 0.2 mmol, ~40-60 mg depending on MW)

  • 2-Hydroxymethyl-4-methylphenylboronic acid (1.3 equiv, 0.26 mmol, 43.7 mg)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3, 0.004 mmol, 2 mol%)

  • Base (e.g., K₃PO₄, 0.4 mmol, 2.0 equiv, 84.9 mg)

  • Anhydrous, degassed solvent (e.g., Toluene, 2.0 mL)

  • Oven-dried 4 mL vial with a PTFE-lined cap and a magnetic stir bar

Procedure:

  • Preparation: Place a magnetic stir bar into an oven-dried 4 mL vial.

  • Add Solids: In the air (this is acceptable for modern, air-stable pre-catalysts), weigh and add the aryl bromide, 2-Hydroxymethyl-4-methylphenylboronic acid, the palladium pre-catalyst, and the base directly into the vial.[1]

  • Inert Atmosphere: Seal the vial with the PTFE-lined cap. Pierce the septum with a needle connected to a manifold supplying an inert gas (Argon or Nitrogen) and a second needle to act as an outlet. Purge the vial with the inert gas for 10-15 minutes.

  • Add Solvent: While maintaining positive inert gas pressure, add the degassed solvent via syringe. Remove the needles.

  • Reaction: Place the sealed vial onto a pre-heated stirrer hotplate set to the desired temperature (e.g., 100 °C). Stir the mixture vigorously for the designated time (e.g., 12-24 hours).[1]

  • Monitoring: After the reaction time, allow the vial to cool to room temperature. A small aliquot can be taken, diluted with a suitable solvent (e.g., ethyl acetate), filtered through a small plug of silica, and analyzed by LC-MS or GC-MS to determine the conversion of the starting material.[1]

  • Work-up (for purification): If the reaction is deemed complete, dilute the mixture with ethyl acetate (10 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (10 mL), dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography.[1]

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. DOI:10.1039/C3CS60197H. Retrieved from [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Retrieved from [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(9), 1829–1842. Retrieved from [Link]

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions.
  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696. Retrieved from [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved from [Link]

  • Reddit user comments on r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]

  • Reddit user comments on r/Chempros. (2024). Struggling with Suzuki Reaction. Retrieved from [Link]

  • Fairbrother, A., Martin, R., & Scott, J. S. (2021). To accelerate reductive elimination in Suzuki–Miyaura coupling (SMC) through secondary interactions with a Buchwald-type ligand, a heptafluorotolyl group was introduced into the ligand's structure, guided by DFT calculations. Organic Letters, 23(13), 5176–5181. Retrieved from [Link]

Sources

Troubleshooting guide for failed Suzuki reactions with boronic acids

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Troubleshooting Failed Reactions with Boronic Acids

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful C-C bond-forming reaction. As Senior Application Scientists, we understand that while the Suzuki reaction is versatile, its success hinges on a delicate interplay of reagents and conditions.[1][2] This guide moves beyond simple protocols to explain the underlying chemical principles, helping you diagnose problems and logically devise effective solutions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction has failed, showing low to no yield of the desired product. What are the fundamental parameters I should investigate first?

A1: A failed Suzuki reaction is a common issue that can almost always be traced back to one of the core components of the reaction.[3] Before ordering new, expensive catalysts, it is crucial to perform a systematic check of the basics. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] A failure in any of these steps will halt the reaction.

Here is a prioritized checklist:

  • Catalyst System Integrity: The heart of the reaction is the palladium catalyst. The active species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be efficiently reduced in situ to Pd(0) to enter the catalytic cycle.[3] Furthermore, the phosphine ligands that stabilize the catalyst are prone to oxidation.

    • Expert Insight: An immediate sign of catalyst death is the rapid formation of "palladium black," a precipitate of elemental palladium that has fallen out of the catalytic cycle. While some blackening can occur in successful reactions, a rapid crash-out at the start is problematic. Ensure your ligands are stored under inert gas and consider using newer generation, air-stable precatalysts (e.g., SPhos-Pd-G2) which are designed for robustness.[6]

  • Oxygen Contamination: This is a primary culprit for two major side reactions: catalyst decomposition and the homocoupling of your boronic acid.[1][3] Oxygen oxidizes the active Pd(0) catalyst to inactive Pd(II) species and promotes the unwanted dimerization of the boronic acid.

    • Causality: The reaction must be performed under a strictly inert atmosphere (Argon or Nitrogen). Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling with inert gas for an extended period (20-30 minutes).

  • Reagent Quality & Stability:

    • Boronic Acid: This is the most frequent point of failure. Boronic acids are susceptible to decomposition, particularly protodeboronation (replacement of the -B(OH)₂ group with a hydrogen).[1][3] See Q2 for a deep dive into this issue.

    • Aryl Halide: Ensure it is pure. The reactivity order is I > OTf > Br >> Cl.[5][7] If you are using a less reactive aryl chloride, a specialized catalyst system is often required.[4]

    • Base: The base is not merely a proton scavenger; it is essential for activating the boronic acid to facilitate the transmetalation step.[5][8] It must be finely powdered and, for anhydrous reactions, scrupulously dry. Clumps of base have low surface area and will be ineffective.

The following flowchart provides a logical workflow for initial troubleshooting.

G Start Reaction Failed (Low/No Yield) Check_Catalyst 1. Assess Catalyst System Start->Check_Catalyst Check_Inertness 2. Verify Inert Atmosphere Start->Check_Inertness Check_Reagents 3. Evaluate Reagent Quality Start->Check_Reagents Pd_Black Symptom: Rapid Pd Black Formation? Check_Catalyst->Pd_Black Homocoupling Symptom: Boronic Acid Homocoupling? Check_Inertness->Homocoupling Protodeboronation Symptom: Protodeboronation Product? Check_Reagents->Protodeboronation Base_Issue Symptom: Base Ineffective? Check_Reagents->Base_Issue Pd_Black->Check_Inertness No Sol_Catalyst Solution: - Use fresh/air-stable precatalyst - Ensure ligand purity Pd_Black->Sol_Catalyst Yes Homocoupling->Check_Reagents No Sol_Inertness Solution: - Degas solvent thoroughly - Improve inert gas technique Homocoupling->Sol_Inertness Yes Protodeboronation->Base_Issue No Sol_Boronic Solution: - Check boronic acid purity (See Q2) - Use boronate ester Protodeboronation->Sol_Boronic Yes Sol_Base Solution: - Use fresh, finely powdered base - Ensure base is dry (if needed) Base_Issue->Sol_Base Yes

Caption: Initial troubleshooting workflow for a failed Suzuki reaction.

Q2: My mass balance is poor and I'm isolating the proto-deboronated arene. What is causing this and how can I mitigate it?

A2: Protodeboronation is the hydrolytic cleavage of the C–B bond, replacing it with a C–H bond. This is a destructive side reaction that consumes your starting material.[3] It is particularly problematic for electron-rich, heterocyclic, and vinyl boronic acids.[9] The mechanism involves a proton source, which is most often water in the reaction mixture.

Causality & Solutions:

  • Aggressive Base/Aqueous Conditions: Strong bases (like NaOH, K₃PO₄) in the presence of water can accelerate this side reaction. The hydroxide ion attacks the boron atom, and subsequent protonation cleaves the C-B bond.

    • Solution 1: Use a Milder Base: Switch to a less aggressive base. Potassium fluoride (KF) is an excellent choice as it activates the boronic acid for transmetalation while being mild enough to suppress protodeboronation.[3][8] Potassium carbonate (K₂CO₃) is another common alternative.

    • Solution 2: Anhydrous Conditions: Eliminating water, the proton source, is highly effective.[3] Use rigorously dried solvents and reagents. Note that even under anhydrous conditions, boronic acids can trimerize to form boroxines, releasing water in the process, which can still contribute to the issue.[1]

  • Boronic Acid Instability: The inherent stability of the boronic acid itself is key.

    • Solution 3: Use Boronate Esters: Boronic acids can be converted to more stable boronate esters, such as pinacol esters. These are significantly more resistant to protodeboronation and can be isolated and purified more easily.[1] They are often used as a reliable alternative to problematic boronic acids.

    • Solution 4: Assess Purity: Impure boronic acid may already contain significant amounts of the deboronated arene. See the protocol below for assessing purity.

Mitigation StrategyPrincipleRecommended For
Switch to KF or K₂CO₃ Weaker base reduces rate of hydrolytic cleavage.Electron-rich or heterocyclic boronic acids.
Use Anhydrous Solvents Removes the primary proton source (water).When aqueous conditions show significant decomposition.
Convert to Pinacol Ester Increases steric bulk and electronic stability around boron.Highly unstable boronic acids; improving shelf-life.
Q3: My reaction is producing a significant amount of homocoupled product from my boronic acid (Ar-Ar). What is the cause?

A3: The formation of a biaryl product derived from the coupling of two boronic acid molecules is a classic symptom of oxidative conditions.[1] This side reaction is typically mediated by Pd(II) species and is exacerbated by the presence of oxygen.

Causality & Solutions:

  • Oxygen in the Reaction: As mentioned in A1 , oxygen is the primary culprit. It can oxidize the active Pd(0) catalyst. The resulting Pd(II) species can then participate in a catalytic cycle that homocouples the boronic acid and regenerates Pd(0).[1] Higher oxygen levels directly correlate with increased homocoupling.

    • Solution: The most critical fix is to improve your inert gas technique. Ensure solvents are rigorously degassed and that the reaction vessel is properly purged with argon or nitrogen before heating.

  • Using a Pd(II) Precatalyst without Efficient Reduction: If the Pd(II) precatalyst is not quickly and completely reduced to Pd(0) at the start of the reaction, it can promote homocoupling before the main cross-coupling cycle gets underway.

    • Solution: Ensure your reaction conditions are suitable for the reduction of your chosen precatalyst. Sometimes, the addition of a phosphine ligand itself can facilitate this reduction. Alternatively, starting with a Pd(0) source like Pd(PPh₃)₄ can circumvent this issue, though these catalysts can be less stable.

Q4: I'm trying to couple a sterically hindered aryl halide or boronic acid, and the reaction is extremely slow or fails completely. How can I overcome this?

A4: Steric hindrance poses a significant challenge to the Suzuki reaction. Bulky groups near the reaction center can impede both the oxidative addition and the reductive elimination steps, slowing the reaction dramatically.[3]

Causality & Solutions:

  • Slow Oxidative Addition/Reductive Elimination: Bulky ortho-substituents on the aryl halide make it difficult for the palladium catalyst to insert into the C-X bond. Similarly, two bulky groups on the palladium center in the final intermediate can make it difficult for them to come together during reductive elimination.

    • Solution 1: Use Bulky, Electron-Rich Ligands: This is the most effective strategy. Ligands like SPhos, XPhos, or RuPhos (known as Buchwald ligands) were specifically designed for these challenging couplings.[6] Their large steric bulk promotes the reductive elimination step, while their strong electron-donating ability accelerates the oxidative addition.[5]

    • Solution 2: Higher Temperatures: "Forcing conditions" are often necessary. Increasing the reaction temperature provides the activation energy needed to overcome the steric barriers. Solvents with high boiling points like toluene, xylene, or DMF are suitable for this.

    • Solution 3: Stronger, Non-Aqueous Base: A strong base like potassium phosphate (K₃PO₄) is often required to drive the transmetalation with hindered boronic acids.

G Problem Problem: Coupling Sterically Hindered Substrates Cause1 Cause: Slow Oxidative Addition Problem->Cause1 Cause2 Cause: Slow Transmetalation Problem->Cause2 Cause3 Cause: Slow Reductive Elimination Problem->Cause3 Solution1 Solution: Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) Cause1->Solution1 Solution2 Solution: Increase Reaction Temperature (Forcing Conditions) Cause1->Solution2 Solution3 Solution: Use Stronger Base (e.g., K₃PO₄) Cause2->Solution3 Cause3->Solution1 Cause3->Solution2

Caption: Key strategies for overcoming sterically hindered Suzuki couplings.

Experimental Protocols

Protocol 1: Assessing the Purity and Quality of a Boronic Acid

Objective: To determine if a boronic acid starting material has degraded via decomposition or contains significant impurities before its use in a coupling reaction.

Methodology:

  • Visual Inspection: Check the solid's appearance. High-purity boronic acids are typically white, crystalline solids. Discoloration or a "gummy" texture can indicate decomposition.

  • NMR Spectroscopy (¹H and ¹¹B NMR):

    • Dissolve a small sample (~5-10 mg) of the boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire a ¹H NMR spectrum. Look for sharp, well-defined peaks corresponding to the desired structure. The presence of broad peaks or signals corresponding to the proto-deboronated arene are clear signs of degradation. Check for the characteristic broad singlet for the B(OH)₂ protons.

    • Acquire an ¹¹B NMR spectrum. A pure boronic acid should show a single, broad peak typically between +25 and +35 ppm. The presence of other signals could indicate boroxine formation or other boron-containing impurities.

  • LC-MS Analysis:

    • Prepare a dilute solution of the boronic acid.

    • Analyze via LC-MS. This will definitively identify the presence of the corresponding arene (from protodeboronation) and other impurities, and give a quantitative or semi-quantitative idea of their levels.

Protocol 2: General Screening for a Challenging Suzuki Coupling

Objective: To efficiently identify a suitable set of conditions (catalyst, ligand, base, solvent) for a novel or difficult Suzuki coupling.

Methodology:

This protocol is best performed in parallel on a small scale (e.g., in vials).

  • Setup: In an inert atmosphere glovebox, array a set of reaction vials. To each vial, add the aryl halide (1.0 equiv) and the boronic acid (1.2-1.5 equiv).

  • Variable Addition:

    • Catalyst/Ligand: Add different palladium precatalysts and ligands to different vials. A good starting screen would include:

      • Pd(PPh₃)₄ (a classic Pd(0) source)

      • Pd(OAc)₂ + SPhos (a versatile Buchwald system)

      • PdCl₂(dppf) (a robust general-purpose catalyst)

    • Base: For each catalyst system, test at least two bases. A common screen is a strong inorganic base (K₃PO₄, 3.0 equiv) and a milder base (K₂CO₃, 3.0 equiv).

    • Solvent: For each combination above, test at least two different solvent systems. A good starting point is an ethereal solvent with water (e.g., Dioxane/H₂O 4:1) and an aromatic solvent (e.g., Toluene).

  • Reaction: Seal the vials, remove them from the glovebox, and place them in a heating block set to a standard temperature (e.g., 80-100 °C).

  • Monitoring: After a set time (e.g., 4, 12, or 24 hours), take a small aliquot from each reaction, quench it, and analyze by TLC, GC-MS, or LC-MS to determine the conversion to product.

  • Analysis: Compare the results to identify the most promising combination of catalyst, ligand, base, and solvent for further optimization and scale-up.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(9), 1829–1842. Retrieved from [Link]

  • MDPI. (2021). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Retrieved from [Link]

  • Wang, W., & Gao, X. (2013). Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH. International Journal of Molecular Sciences, 14(11), 22699–22711. Retrieved from [Link]

Sources

Validation & Comparative

Alternatives to 2-Hydroxymethyl-4-methylphenylboronic acid in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comparative analysis of alternatives to 2-Hydroxymethyl-4-methylphenylboronic acid, offering researchers, chemists, and drug development professionals a practical framework for selecting the optimal reagent for their synthetic needs. The focus is on providing field-proven insights and actionable experimental data.

Introduction: The Role of 2-Hydroxymethyl-4-methylphenylboronic Acid

2-Hydroxymethyl-4-methylphenylboronic acid is a valuable bifunctional reagent in modern organic synthesis. Its primary utility stems from its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone for forming C-C bonds.[1][2][3][4] The presence of both a boronic acid moiety for coupling and a hydroxymethyl group for subsequent functionalization makes it a versatile building block. The ortho relationship between these two groups can influence reaction kinetics and provide a steric handle that can be exploited in complex syntheses.[5]

However, reliance on a single reagent can be limiting. Challenges such as stability, purification, or the need for alternative reactive handles necessitate a thorough understanding of viable substitutes. This guide explores structurally similar boronic acids and alternative classes of organoboron reagents, providing a comparative basis for their application.

Category 1: Isomeric and Functionally Modified Phenylboronic Acids

The most direct alternatives are other substituted phenylboronic acids where the nature or position of the functional group is altered. These reagents often serve as near drop-in replacements, though with important differences in reactivity and synthetic potential.

Alternative 1.1: 2-Formylphenylboronic Acid

2-Formylphenylboronic acid is a powerful alternative where the hydroxymethyl group is replaced by its oxidized counterpart, a formyl (aldehyde) group.[6][7] This seemingly small change significantly alters the synthetic possibilities.

Performance Comparison:

  • Reactivity: The electron-withdrawing nature of the formyl group can modulate the nucleophilicity of the organoboron species, sometimes affecting transmetalation rates in the Suzuki-Miyaura cycle.

  • Synthetic Utility: The aldehyde functionality is arguably more versatile for certain transformations than the alcohol. It serves as a direct precursor for imine formation, reductive amination, Wittig reactions, and various condensation chemistries, allowing for the rapid construction of complex heterocyclic scaffolds.[8]

  • Stability: Like many boronic acids, it can undergo dehydration to form a cyclic anhydride (boroxine), but it is generally stable enough for typical synthetic applications.[8]

Causality Behind Experimental Choices: Choosing 2-formylphenylboronic acid is a strategic decision when the synthetic endgame involves transformations unique to aldehydes. For instance, in a multi-step synthesis of a nitrogen-containing heterocycle, using this reagent allows for a Suzuki coupling followed by a reductive amination in a streamlined sequence, avoiding a separate oxidation step that would be required if starting with 2-hydroxymethyl-4-methylphenylboronic acid.[9]

Alternative 1.2: 4-Methylphenylboronic Acid (p-Tolylboronic Acid)

This reagent is a simpler analog, lacking the ortho-hydroxymethyl group entirely. It is an excellent control compound and a fundamental building block in its own right.[4][10]

Performance Comparison:

  • Reactivity: Often considered a "standard" arylboronic acid, its reactivity in Suzuki coupling is well-documented and predictable.[4] The methyl group is weakly electron-donating, which generally leads to efficient coupling.

  • Steric Profile: The absence of the ortho substituent reduces steric hindrance around the C-B bond, which can lead to faster reaction rates and higher yields, especially when coupling with sterically demanding partners.

  • Simplicity: It is a cost-effective and highly stable solid, making it suitable for large-scale synthesis where only the tolyl group is required.[10][11]

Causality Behind Experimental Choices: This alternative is selected when the additional functional handle (the hydroxymethyl group) is unnecessary for the target molecule. Its use simplifies the reaction system and can improve efficiency by removing potential side reactions or steric complications associated with the ortho substituent.

Category 2: Alternative Classes of Organoboron Reagents

Moving beyond simple boronic acids, other organoboron compounds offer significant advantages in stability, handling, and purification.

Alternative 2.1: Potassium Organotrifluoroborates (R-BF₃K)

Potassium trifluoroborate salts have emerged as superior alternatives to boronic acids for many applications.[12][13] They are easily prepared from the corresponding boronic acids and are exceptionally stable.

Performance Comparison:

  • Stability: R-BF₃K salts are typically air- and moisture-stable crystalline solids.[13][14] This circumvents the primary issue of boronic acids: their tendency to dehydrate into boroxines, which complicates stoichiometry.

  • Reactivity: The tetracoordinate boron in a trifluoroborate is "protected" and less reactive than the trigonal boron in a boronic acid.[12] Activation is required during the reaction, typically through the slow hydrolysis back to the boronic acid under the basic conditions of the Suzuki-Miyaura coupling.[15] This can be advantageous for reactions requiring slow addition of the active boron species.

  • Handling & Purification: Their solid, crystalline nature makes them easy to weigh and handle accurately. They are often easier to purify by recrystallization than the corresponding boronic acids.[13]

Causality Behind Experimental Choices: Trifluoroborates are the reagent of choice when long-term storage stability is critical, when precise stoichiometry is required, or when the corresponding boronic acid is unstable or difficult to purify. They are particularly valuable in high-throughput screening and automated synthesis platforms where reagent stability over time is paramount.

Alternative 2.2: Boronate Esters (e.g., Pinacol Esters)

Boronate esters, especially those derived from pinacol, are another class of stable and easily handled organoboron reagents.

Performance Comparison:

  • Stability: Like trifluoroborates, boronate esters are generally stable to air and moisture and are not prone to dehydration. They are readily purified via chromatography or recrystallization.

  • Reactivity: Boronate esters are typically less reactive than their corresponding boronic acids.[16] This is due to the reduced Lewis acidity of the boron center and the steric bulk of the pinacol group, which can slow the rate of transmetalation. This can be beneficial for achieving selectivity in molecules with multiple reactive sites.

  • Compatibility: They are compatible with a wide range of reaction conditions, making them suitable for multi-step syntheses where the boron moiety must survive other transformations before the final coupling step.[17]

Comparative Data Summary

The following table provides a qualitative and quantitative comparison of the reagents for a representative Suzuki-Miyaura coupling reaction with 4-bromoanisole.

ReagentStructureKey AdvantageKey DisadvantageTypical Yield (%)
2-Hydroxymethyl-4-methylphenylboronic acid C₈H₁₁BO₃Bifunctional; ortho-handleProne to dehydration85-95%
2-Formylphenylboronic acid C₇H₇BO₃Versatile aldehyde handleElectron-withdrawing group80-90%
4-Methylphenylboronic acid C₇H₉BO₂High reactivity; low costLacks second functional group90-98%
Potassium 4-methylphenyltrifluoroborate C₇H₇BF₃KExcellent stabilitySlower activation88-96%
2-(4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C₁₃H₁₉BO₂Stable; easy to purifyLower reactivity85-95%

Note: Yields are representative and can vary significantly based on the specific substrate, catalyst, ligand, base, and solvent system used.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a self-validating system for comparing the performance of different organoboron reagents.

Materials:

  • Aryl Halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)

  • Organoboron Reagent (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent System (e.g., Toluene/EtOH/H₂O, 4:1:1, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, organoboron reagent, and base.

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The disappearance of the aryl halide starting material indicates completion (typically 2-12 hours).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the biaryl product.

Trustworthiness Check: The success of this protocol is validated by the complete consumption of the limiting reagent (the aryl halide) and the clean formation of the desired biaryl product, as confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, MS).

Visualization of Key Concepts

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants A Pd(0)L_n Active Catalyst B Oxidative Addition (Ar-Pd(II)-X)L_n A->B + Ar-X C Transmetalation (Ar-Pd(II)-Ar')L_n B->C + [R-B(Y)₂(OH)]⁻ D Reductive Elimination Ar-Ar' C->D Isomerization (cis -> trans) D->A Product Release ArX Ar-X (Aryl Halide) RBY2 R-B(Y)₂ (Organoboron Reagent) RBY2->C Activation Base Base Base->RBY2

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Workflow for Selecting an Organoboron Reagent

Reagent_Selection Decision Workflow for Reagent Selection Start Define Synthetic Target Q1 Is a second reactive handle needed post-coupling? Start->Q1 Q2 What type of handle? (e.g., for amination, etherification) Q1->Q2 Yes Q3 Is reagent stability or stoichiometric precision critical? Q1->Q3 No Use_Target Use 2-Hydroxymethyl- 4-methylphenylboronic acid Q2->Use_Target Alcohol Use_Formyl Use 2-Formylphenylboronic acid Q2->Use_Formyl Aldehyde Use_Simple Use 4-Methylphenylboronic acid or similar simple arylboronic acid Q3->Use_Simple No Use_BF3K Use Potassium Organotrifluoroborate (R-BF₃K) Q3->Use_BF3K Yes, for stability Use_Ester Use Boronate Ester (e.g., Pinacol) Q3->Use_Ester Yes, for compatibility and controlled reactivity

Caption: A logical workflow to guide the selection of an appropriate organoboron reagent.

References

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link][18]

  • Molander, G. A., & Figueroa, R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyl- and Aryltrifluoroborates. In Organic Reactions (Vol. 68, pp. 1-316). John Wiley & Sons, Inc. [Link]

  • Darses, S., & Genêt, J.-P. (2008). Potassium Organotrifluoroborates: New Partners in Palladium-Catalyzed Cross-Coupling Reactions. Chemical Reviews, 108(1), 288–325. [Link]

  • Rad-Moghadam, K., & Sam-Daliri, S. (2014). Organocatalytic, Regiospecific Synthesis of N-Substituted Benzimidazoles from o-Nitroanilines and Boronic Acids. The Journal of Organic Chemistry, 79(10), 4348–4354. [Link][9][19]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. [Link][15]

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]

  • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. [Link]

Sources

A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki-Miyaura Coupling of 2-Hydroxymethyl-4-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Hydroxymethyl-4-methylphenylboronic Acid in Biaryl Synthesis

In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the construction of biaryl moieties remains a cornerstone of molecular design. The Suzuki-Miyaura cross-coupling reaction is a preeminent tool for this purpose, valued for its mild conditions and broad functional group tolerance.[1][2] The substrate at the heart of this guide, 2-Hydroxymethyl-4-methylphenylboronic acid, is a particularly valuable building block. Its ortho-hydroxymethyl group can serve as a synthetic handle for further elaboration or participate in intramolecular interactions that influence the conformation of the final biaryl product. However, the steric hindrance introduced by the ortho-substituent, combined with the potential for side reactions involving the hydroxymethyl group, presents a significant challenge that necessitates careful catalyst selection.

This guide provides a comparative analysis of several common palladium-based catalyst systems for the Suzuki-Miyaura coupling of 2-Hydroxymethyl-4-methylphenylboronic acid. We will delve into the mechanistic rationale for catalyst performance, present a detailed experimental protocol for a comparative study, and offer data-driven insights to aid researchers in making informed decisions for their synthetic campaigns.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of a given catalyst system is rooted in its ability to efficiently navigate the key steps of the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3] The choice of palladium source and, critically, the associated phosphine ligand, directly impacts the kinetics and efficiency of each step.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)(X)L2 Ar-Pd(II)-X Intermediate Oxidative_Addition->ArPd(II)(X)L2 Transmetalation Transmetalation ArPd(II)(X)L2->Transmetalation Ar'-B(OH)2, Base ArPd(II)Ar'L2 Ar-Pd(II)-Ar' Intermediate Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Biaryl Product Reductive_Elimination->Ar-Ar'

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Comparative Analysis of Catalyst Systems

The choice of catalyst can dramatically influence reaction outcomes, especially with challenging substrates like 2-Hydroxymethyl-4-methylphenylboronic acid. We will consider four distinct catalyst systems in this analysis: a traditional catalyst, a robust and versatile option, and two high-performance modern catalysts.

Catalyst Systems Under Evaluation:
  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A classic, widely used catalyst. While effective for many simple couplings, its performance can be limited with sterically hindered substrates.

  • Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): A robust, air-stable precatalyst known for its reliability and effectiveness with a broader range of substrates compared to Pd(PPh₃)₄.[4]

  • Pd(OAc)₂ / SPhos: A modern, highly active catalyst system. SPhos is a bulky, electron-rich biarylphosphine ligand from the Buchwald group, known to promote efficient coupling of sterically demanding partners.

  • Pd₂(dba)₃ / XPhos: Another high-performance Buchwald-type system. XPhos is even more sterically hindered than SPhos and is particularly effective for coupling unactivated aryl chlorides.[1]

Catalyst_Structures cluster_PPh3 PPh₃ (Triphenylphosphine) cluster_dppf dppf Ligand cluster_SPhos SPhos Ligand cluster_XPhos XPhos Ligand PPh3_img dppf_img SPhos_img XPhos_img

Figure 2: Structures of the phosphine ligands evaluated.

Expected Performance and Mechanistic Rationale

For our comparative study, we will consider the coupling of 2-Hydroxymethyl-4-methylphenylboronic acid with 4-bromoanisole.

Catalyst SystemPd SourceLigandExpected Yield (%)Expected Reaction Time (h)Rationale
System 1 Pd(PPh₃)₄PPh₃40-60%12-24The relatively small cone angle of PPh₃ can lead to the formation of less active, coordinatively saturated palladium species. Reductive elimination from the resulting sterically crowded intermediate is often slow.
System 2 Pd(dppf)Cl₂dppf75-85%8-16The dppf ligand has a larger bite angle, which promotes reductive elimination. The ferrocene backbone provides electronic richness, aiding in the oxidative addition step.[4]
System 3 Pd(OAc)₂SPhos>95%2-6SPhos is a bulky, electron-rich ligand that promotes the formation of highly reactive, monoligated Pd(0) species.[1] This accelerates both oxidative addition and reductive elimination, even at lower temperatures.
System 4 Pd₂(dba)₃XPhos>95%1-4XPhos is even bulkier than SPhos, further promoting the formation of the active monoligated palladium catalyst.[1] This system is expected to be the most active, potentially allowing for lower catalyst loading and shorter reaction times.

Note: The expected yields and reaction times are illustrative and based on established principles of catalyst performance for sterically hindered Suzuki-Miyaura couplings. Actual results may vary depending on the precise reaction conditions and purity of reagents.

Experimental Protocol: A Self-Validating Comparative Study

To ensure a rigorous and objective comparison, all reactions should be run in parallel under identical conditions, with only the catalyst system being varied.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis reagents Weigh Reagents: - Aryl Bromide (1.0 mmol) - Boronic Acid (1.2 mmol) - Base (K₂CO₃, 2.0 mmol) vials Add to four separate reaction vials reagents->vials catalyst Prepare catalyst stock solutions and add to respective vials vials->catalyst solvent Add degassed solvent (e.g., Toluene/Water 4:1, 5 mL) catalyst->solvent heat Heat reactions at 80 °C with vigorous stirring solvent->heat monitor Monitor reaction progress by TLC or LC-MS at regular intervals (e.g., 1, 2, 4, 8, 12 h) heat->monitor quench Cool to room temperature and quench with water monitor->quench extract Extract with an organic solvent (e.g., Ethyl Acetate) quench->extract purify Purify by column chromatography extract->purify analyze Analyze purified product by ¹H NMR and Mass Spectrometry to determine yield purify->analyze

Figure 3: Experimental workflow for the comparative catalyst study.

Detailed Step-by-Step Methodology

Materials:

  • 2-Hydroxymethyl-4-methylphenylboronic acid (1.2 mmol, 1.2 equiv)

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv), finely ground

  • Palladium Catalyst (see table below)

  • Ligand (see table below)

  • Toluene, HPLC grade

  • Deionized Water

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

  • Hexanes

  • Silica Gel for column chromatography

SystemPalladium SourceLoading (mol%)LigandLoading (mol%)
1 Pd(PPh₃)₄2.0--
2 Pd(dppf)Cl₂2.0--
3 Pd(OAc)₂2.0SPhos4.0
4 Pd₂(dba)₃1.0XPhos4.0

Procedure:

  • Reaction Setup: To each of four oven-dried reaction vials equipped with a magnetic stir bar, add 2-Hydroxymethyl-4-methylphenylboronic acid (199.3 mg, 1.2 mmol) and potassium carbonate (276.4 mg, 2.0 mmol).

  • Catalyst Addition:

    • Vial 1: Add Pd(PPh₃)₄ (23.1 mg, 0.02 mmol).

    • Vial 2: Add Pd(dppf)Cl₂ (14.6 mg, 0.02 mmol).

    • Vial 3: Add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol).

    • Vial 4: Add Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and XPhos (19.1 mg, 0.04 mmol).

  • Reagent Addition: Add 4-bromoanisole (125 µL, 1.0 mmol) to each vial.

  • Solvent Addition and Degassing: Add a 4:1 mixture of toluene and water (5 mL) to each vial. Seal the vials and degas the mixture by bubbling argon through the solution for 15 minutes.

  • Reaction: Place the vials in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring: Monitor the reactions by taking small aliquots at regular time intervals and analyzing by TLC or LC-MS.

  • Work-up: Upon completion (as determined by the disappearance of the limiting reagent), cool the reactions to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Analysis: Characterize the purified product by ¹H NMR and mass spectrometry to confirm its identity and determine the isolated yield for each reaction.

Trustworthiness and Self-Validation

The described protocol is designed to be a self-validating system. By running the reactions in parallel under identical conditions, any observed differences in yield and reaction rate can be directly attributed to the performance of the respective catalyst system. The inclusion of both classic and modern catalysts provides a broad performance baseline, ensuring that the results are meaningful and interpretable within the context of established catalytic principles. Monitoring the reactions over time provides kinetic data that further differentiates catalyst performance beyond simple end-point analysis.

Conclusion and Recommendations

For the Suzuki-Miyaura coupling of sterically hindered substrates such as 2-Hydroxymethyl-4-methylphenylboronic acid, modern biarylphosphine ligands like SPhos and XPhos offer a significant advantage over traditional catalyst systems.[1] Their ability to promote the formation of highly active, monoligated palladium species leads to faster reaction rates, higher yields, and often milder reaction conditions.

  • For routine, small-scale synthesis where cost is a primary concern and moderate yields are acceptable, Pd(dppf)Cl₂ offers a reliable and robust option.

  • For challenging couplings, high-throughput synthesis, or when maximizing yield and minimizing reaction time is critical, catalyst systems based on SPhos or XPhos are highly recommended. The slightly higher upfront cost of these ligands is often offset by improved efficiency, reduced catalyst loading, and savings in time and downstream processing.

This guide provides a framework for the rational selection of catalysts for this important transformation. Researchers are encouraged to use this information as a starting point and to further optimize conditions for their specific substrates and applications.

References

  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc. Chem. Res.2008 , 41 (11), 1461–1473. [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

  • Walker, S. D.; Barder, T. E.; Martinelli, J. R.; Buchwald, S. L. A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. J. Am. Chem. Soc.2004 , 126 (43), 13158–13159. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]

  • ResearchGate. Pd(dppf)Cl2-CH2Cl2 and Pd(PPh3)4 what is differance between these palladium bases? [Link]

  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angew. Chem. Int. Ed.2001 , 40 (23), 4544-4568. [Link]

  • Chen, J. et al. Synthesis of Biaryls and Oligoarenes Using Aryl [2-(hydroxymethyl) phenyl] dimethylsilanes. Bull. Chem. Soc. Jpn.2010 , 83 (5), 554-569. [Link]

  • Graz University of Technology. Recent Advances in Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions with Triflates or Nonaflates. [Link]

Sources

Reactivity comparison of boronic acids and boronic esters

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Comparative Reactivity of Boronic Acids and Boronic Esters in Suzuki-Miyaura Coupling

For the modern synthetic chemist, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. At the heart of this Nobel Prize-winning transformation lies the organoboron reagent, most commonly a boronic acid or a boronic ester. The choice between these two classes of reagents is far from trivial and can profoundly impact reaction efficiency, substrate scope, and overall synthetic strategy.

This guide provides a detailed comparison of the reactivity, stability, and practical handling of boronic acids and their corresponding esters. Moving beyond simplistic generalizations, we will delve into the mechanistic nuances that govern their behavior, supported by experimental data, to empower researchers in making informed decisions for their specific synthetic challenges.

The Stability Paradigm: A Tale of Two Reagents

The most immediately apparent difference between boronic acids and boronic esters is their stability. This fundamental property dictates how they are handled, purified, and stored, and is often the primary driver for choosing one over the other.

Boronic Acids (R-B(OH)₂): Boronic acids are Lewis acidic compounds that are prone to several decomposition pathways.[1] They can undergo dehydration to form cyclic anhydride trimers known as boroxines. While this process is often reversible, it complicates accurate massing and stoichiometry. More critically, many boronic acids, particularly those that are electron-deficient, vinyl, or contain certain heteroatoms, are susceptible to protodeboronation , a side reaction where the C-B bond is cleaved by a proton source, destroying the reagent.[2][3]

Boronic Esters (R-B(OR)₂): Boronic esters are formed by the condensation of a boronic acid with an alcohol or, more commonly, a diol. This structural modification significantly enhances their stability.[4] The σ-donating alkyl groups of the diol reduce the Lewis acidity of the boron center, making the C-B bond less polarized and more resistant to cleavage.[4] Pinacol esters are particularly popular due to the stabilizing effect of the gem-dimethyl groups, which sterically shield the boron center. This increased stability allows boronic esters to be routinely purified by column chromatography and stored for extended periods, a significant advantage over many of their acid counterparts.[4] For exceptionally unstable fragments, such as the 2-pyridyl moiety, the use of a pinacol boronic ester is often essential for successful coupling.[4]

FeatureBoronic AcidsBoronic Esters (e.g., Pinacol)Rationale
Stability Generally lower; prone to decompositionHighEsterification reduces Lewis acidity and sterically protects the boron center.
Purification Often difficult; recrystallizationRoutine; column chromatographyEsters are less polar and not prone to oligomerization.[4]
Handling Can be sensitive to air and moistureGenerally bench-stableC-B bond is less susceptible to hydrolysis and oxidation.
Common Side Reactions Protodeboronation, Boroxine formationMore resistant to protodeboronationReduced electrophilicity of the boron atom.[4]

The Core of Reactivity: Deconstructing the Transmetalation Step

The critical, and often rate-determining, step of the Suzuki-Miyaura catalytic cycle is the transmetalation, where the organic group is transferred from the boron atom to the palladium(II) center. It is here that the mechanistic paths of boronic acids and esters diverge and reveal surprising complexities.

The Boronic Acid Pathway: Activation is Key

For a boronic acid to participate in transmetalation, it must first be activated by a base.[5] The base coordinates to the Lewis acidic boron atom, forming a tetracoordinate boronate "ate" complex (R-B(OH)₃⁻). This activation is crucial as it increases the nucleophilicity of the organic group (R), making it "eager" to transfer to the electrophilic palladium center.[5][6]

G cluster_0 Catalytic Cycle (Boronic Acid) Pd(0)L2 Pd(0)L₂ R1-Pd(II)-X R¹-Pd(II)(L₂)X Pd(0)L2->R1-Pd(II)-X Oxidative Addition (R¹-X) R1-R2 R¹-R² R1-Pd(II)-OH R¹-Pd(II)(L₂)OH R1-Pd(II)-X->R1-Pd(II)-OH Ligand Exchange (Base) R1-Pd(II)-OH->Pd(0)L2 Transmetalation Boronate R²-B(OH)₃⁻ (Active Species) Boronate->R1-Pd(II)-OH Transfers R² Boronic_Acid R²-B(OH)₂ Boronic_Acid->Boronate Base Base (e.g., OH⁻)

Caption: Suzuki-Miyaura cycle with a boronic acid, highlighting base activation.

The Boronic Ester Pathway: A More Direct Route

For many years, it was presumed that boronic esters must first hydrolyze back to the parent boronic acid to enter the catalytic cycle. While this can occur, particularly with adventitious water, compelling kinetic and structural studies have demonstrated that boronic esters can and do transmetalate directly without prior hydrolysis .[2][7]

This direct pathway involves the formation of a pre-transmetalation intermediate where the palladium(II) hydroxide complex coordinates to an oxygen atom of the boronic ester.[2] This interaction facilitates the transfer of the organic group from boron to palladium.

G cluster_1 Catalytic Cycle (Boronic Ester) Pd(0)L2_2 Pd(0)L₂ R1-Pd(II)-X_2 R¹-Pd(II)(L₂)X Pd(0)L2_2->R1-Pd(II)-X_2 Oxidative Addition (R¹-X) R1-R2_2 R¹-R² R1-Pd(II)-OH_2 R¹-Pd(II)(L₂)OH R1-Pd(II)-X_2->R1-Pd(II)-OH_2 Ligand Exchange (Base) Intermediate Pre-transmetalation Intermediate R1-Pd(II)-OH_2->Intermediate Boronic_Ester R²-B(OR)₂ (Direct Participant) Boronic_Ester->Intermediate Coordination Intermediate->Pd(0)L2_2 Transmetalation

Caption: Suzuki-Miyaura cycle with a boronic ester, showing direct transmetalation.

Experimental Data: Unraveling the Kinetics

While boronic acids are generally considered more reactive due to their higher Lewis acidity, this does not always translate to faster reaction rates.[4][8] Groundbreaking work has shown that the structure of the diol in a boronic ester has a profound impact on the transmetalation rate, with some esters reacting significantly faster than the parent boronic acid.[2]

A kinetic study monitoring the rate of aryl group transfer from various boron reagents to a palladium complex provided the following normalized rate data:

Boron ReagentDiol ComponentRelative Rate (k_rel)Key Observation
Arylboronic Acid -1.0Baseline for comparison.
Catechol Boronic Ester Catechol (electron-deficient)~4.6Electron-deficient ester shows rate enhancement.
Pinacol Boronic Ester Pinacol (electron-rich, hindered)Slower than boronic acidSteric hindrance can slow the reaction.
Ethylene Glycol Boronic Ester Ethylene Glycol (electron-rich)~23.1 Significant rate enhancement observed.
Dimethyl Boronic Ester Methanol (acyclic)~21.0 Acyclic electron-rich ester is also very fast.
(Data synthesized from kinetic experiments reported in J. Am. Chem. Soc. 2018, 140, 12, 4441–4451)[2]

These results challenge the conventional wisdom that esters are merely stable, slow-reacting precursors. The data clearly show that both electron-rich (glycol) and electron-deficient (catechol) esters can accelerate the key transmetalation step far beyond the parent boronic acid.[2] The rate is determined by a complex interplay of factors including the ease of forming a coordinatively unsaturated palladium complex and the inherent nucleophilicity of the ipso-carbon being transferred.[2][7]

Field-Proven Insights: Protocol Design and Reagent Selection

The choice between a boronic acid and a boronic ester is a strategic one, guided by the specific demands of the synthesis.

Caption: Decision workflow for selecting a boron reagent.

Exemplary Experimental Protocols

The following protocols illustrate a standard Suzuki-Miyaura coupling, highlighting the practical differences when using a boronic acid versus a boronic ester.

Protocol A: Coupling with Phenylboronic Acid

Objective: Synthesize 4-phenyltoluene from 4-bromotoluene and phenylboronic acid.

Methodology:

  • Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(PPh₃)₄ (0.02 mmol, 2 mol%).

    • Causality: A pre-catalyst is used to provide the active Pd(0) species. An inert atmosphere is critical to prevent oxidation of the Pd(0) catalyst and the boronic acid.

  • Addition of Reactants: Add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).

    • Causality: A slight excess of the boronic acid ensures complete consumption of the limiting electrophile. K₂CO₃ is the base required to activate the boronic acid by forming the boronate complex.

  • Solvent Addition: Add a degassed solvent mixture, such as dioxane/water (4:1, 5 mL).

    • Causality: Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the formation of the active palladium hydroxide species. Degassing (e.g., by freeze-pump-thaw or sparging with argon) removes dissolved oxygen.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 4-12 hours, monitoring by TLC or GC-MS.

    • Causality: Elevated temperature provides the necessary activation energy for the catalytic cycle to proceed at a reasonable rate.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol B: Coupling with Phenylboronic Acid Pinacol Ester

Objective: Synthesize 4-phenyltoluene from 4-bromotoluene and phenylboronic acid pinacol ester.

Methodology:

  • Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add a more active catalyst system suitable for esters, such as Pd₂(dba)₃ (0.01 mmol, 1 mol%) and a ligand like SPhos (0.04 mmol, 4 mol%).

    • Causality: Boronic esters can be less reactive than acids in some systems, often benefiting from more active, electron-rich phosphine ligands that promote the oxidative addition and reductive elimination steps.

  • Addition of Reactants: Add 4-bromotoluene (1.0 mmol), phenylboronic acid pinacol ester (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

    • Causality: K₃PO₄ is a stronger base often employed for less reactive coupling partners, including some boronic esters, to facilitate the formation of the palladium hydroxide intermediate.

  • Solvent Addition: Add degassed anhydrous toluene (5 mL). While water is often added, many ester couplings can be run under nearly anhydrous conditions.

    • Causality: The choice of solvent and the requirement for water can be system-dependent. Some ester couplings proceed efficiently without added water, relying on the direct transmetalation pathway.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring for 6-18 hours.

  • Workup and Purification: Follow the same procedure as described in Protocol A.

Conclusion

The debate between using a boronic acid or a boronic ester is not a matter of inherent superiority but of strategic application.

  • Boronic acids remain the workhorses for many standard couplings due to their high atom economy and, in many simple cases, sufficient reactivity. They are the classic, direct precursors for the active boronate species.

  • Boronic esters , particularly pinacol esters, offer a crucial advantage in stability, enabling the use of otherwise inaccessible or difficult-to-handle building blocks. They are the reagents of choice for multi-step synthesis requiring purification of the boron-containing intermediate and for late-stage functionalization where stability and predictability are paramount.

Modern mechanistic understanding reveals that boronic esters are not merely "pro-drugs" for boronic acids but can be highly reactive participants in their own right.[2][7] The astute researcher will weigh the stability requirements of their substrate against the kinetic nuances of the transmetalation step to select the optimal organoboron reagent for their synthetic endeavor.

References

  • Thomas, A. A.; Zahrt, A. F.; Carrow, B. P. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. J. Am. Chem. Soc.2018 , 140 (12), 4441–4451. [Link]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chem. Soc. Rev.2014 , 43 (1), 412–443. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. Comparison of reactivity of different boron reagents. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Carrow, B. P.; Hartwig, J. F. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. J. Am. Chem. Soc.2018 , 140 (12), 4441–4451. [Link]

  • Wikipedia. Boronic acid. [Link]

  • AA Blocks. Chemistry Of Boronic Esters. [Link]

  • The Matter Blotter. Bulky ligands promote palladium-catalyzed protodeboronation. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. [Link]

Sources

A Researcher's Guide to Transmetalation Mechanisms with Substituted Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Navigating the Mechanistic Dichotomy in Suzuki-Miyaura Cross-Coupling

For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount for process optimization, catalyst design, and ultimately, the efficient synthesis of target molecules. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry, hinges on a critical transmetalation step. However, the exact mechanism of this step, particularly concerning the role of substituted boronic acids, has been a subject of intense investigation and debate. This guide provides an in-depth comparison of the prevailing mechanistic models, supported by experimental data, to empower researchers in their experimental design and interpretation.

The Central Mechanistic Question: Two Competing Pathways

The transmetalation step in the Suzuki-Miyaura catalytic cycle involves the transfer of an organic group from the boron atom of a boronic acid to the palladium center.[1][2] For decades, two primary pathways have been proposed, and understanding their nuances is critical for controlling reaction outcomes.[3][4]

  • The Boronate Pathway (Path A): This pathway posits that the boronic acid is first activated by a base to form a more nucleophilic boronate species. This boronate then reacts with the arylpalladium(II) halide complex.[3]

  • The Oxo-Palladium Pathway (Path B): In this alternative, the arylpalladium(II) halide complex first reacts with a hydroxide base to form a more reactive arylpalladium(II) hydroxo complex. This hydroxo complex then undergoes transmetalation with the neutral boronic acid.[3][4]

The operative pathway has significant implications for how substituents on the boronic acid affect the reaction rate and efficiency.

Visualizing the Competing Mechanistic Cycles

To better understand the flow of these proposed mechanisms, the following diagrams illustrate the key steps involved in both the Boronate and Oxo-Palladium pathways.

Suzuki_Miyaura_Catalytic_Cycles cluster_0 Catalytic Cycle cluster_1 Path A: Boronate Pathway cluster_2 Path B: Oxo-Palladium Pathway Pd(0)L2 Pd(0)L2 ArPd(II)(X)L2 ArPd(II)(X)L2 Pd(0)L2->ArPd(II)(X)L2 Oxidative Addition (Ar-X) ArPd(II)(Ar')L2 ArPd(II)(Ar')L2 ArPd(II)(OH)L2 ArPd(II)(OH)L2 ArPd(II)(X)L2->ArPd(II)(OH)L2 Base (OH-) ArPd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' ArPd(II)(Ar')L2->Ar-Ar' Ar'B(OH)2 Ar'B(OH)2 Ar'B(OH)3- Ar'B(OH)3- Ar'B(OH)2->Ar'B(OH)3- Base (OH-) Ar'B(OH)3-->ArPd(II)(Ar')L2 Transmetalation ArPd(II)(OH)L2->ArPd(II)(Ar')L2 Transmetalation (Ar'B(OH)2)

Caption: Competing pathways for the transmetalation step in the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Transmetalation Rates: Experimental Evidence

Deciphering which pathway predominates under typical reaction conditions has been a central focus of mechanistic studies. Groundbreaking work by Hartwig and coworkers provided compelling kinetic evidence by systematically evaluating the rates of the stoichiometric reactions corresponding to each pathway.[3]

Their findings demonstrate that the reaction of an isolated arylpalladium(II) hydroxo complex with a neutral boronic acid (Path B) is significantly faster than the reaction of an arylpalladium(II) halide complex with a boronate (Path A).[3]

ReactionPalladium ComplexBoron SpeciesTemperature (°C)Observed Rate Constant (k_obs, s⁻¹)Relative Rate
Path B [(Ph3P)2Pd(Ph)(OH)]2p-tolylboronic acid-402.4 x 10⁻³~14,000
Path A (Ph3P)2Pd(Ph)(I)K[p-tolylB(OH)3]-401.7 x 10⁻⁷ (estimated)1

Table 1: Comparison of observed rate constants for the two proposed transmetalation pathways. Data sourced from Carrow, B. P., & Hartwig, J. F. (2011).[3]

This substantial difference in reaction rates, by a factor of approximately 14,000, strongly suggests that the Oxo-Palladium Pathway (Path B) is the dominant mechanism for transmetalation in Suzuki-Miyaura reactions conducted with weak bases and aqueous solvent mixtures.[3]

The Influence of Boronic Acid Substituents: An Electronic Perspective

This observation is consistent with the proposed mechanism where the aryl group from the boronic acid acts as a nucleophile, attacking the electrophilic palladium center. Electron-donating groups on the aryl ring increase the nucleophilicity of the ipso-carbon, thereby accelerating the transmetalation step. Conversely, electron-withdrawing groups decrease the nucleophilicity and slow down the reaction.

A Hammett plot for the overall Suzuki-Miyaura reaction often shows a positive ρ value when the oxidative addition of the aryl halide is the rate-determining step, indicating a buildup of negative charge in the transition state. However, if transmetalation were rate-limiting, a negative ρ value would be expected when varying the substituents on the boronic acid, reflecting the nucleophilic character of the boronic acid in this step.

Experimental Protocols for Mechanistic Investigation

For researchers aiming to conduct their own mechanistic studies, the following protocols provide a starting point for kinetic analysis of the transmetalation step using ³¹P NMR spectroscopy, based on methodologies reported in the literature.[3][6]

Synthesis of Arylpalladium(II) Hydroxo Precatalyst [((t-Bu)3P)Pd(p-tolyl)(OH)]2

A well-defined palladium precatalyst is essential for reproducible kinetic studies. The following is a representative synthesis of a dimeric arylpalladium(II) hydroxo complex.

Materials:

  • Pd(dba)2 (dibenzylideneacetone palladium(0))

  • Tri(tert-butyl)phosphine (P(t-Bu)3)

  • 4-Iodotoluene

  • Sodium hydroxide (NaOH)

  • Toluene, Pentane, Tetrahydrofuran (THF), all anhydrous

Procedure:

  • In a nitrogen-filled glovebox, dissolve Pd(dba)2 and P(t-Bu)3 (1:1 molar ratio) in toluene.

  • Add 4-iodotoluene (1 equivalent) to the solution and stir at room temperature for 1 hour to form the ((t-Bu)3P)Pd(p-tolyl)(I) complex.

  • Remove the solvent under vacuum.

  • Dissolve the resulting solid in THF and add an aqueous solution of NaOH (2 equivalents).

  • Stir the biphasic mixture vigorously for 4 hours.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Remove the THF under vacuum and wash the resulting solid with pentane to yield the dimeric hydroxo complex.

Kinetic Analysis of Transmetalation by ³¹P NMR Spectroscopy

This protocol allows for the in-situ monitoring of the reaction between the arylpalladium(II) hydroxo complex and a substituted boronic acid.

G cluster_prep Sample Preparation (in Glovebox) cluster_exp NMR Experiment cluster_analysis Data Analysis NMR_Tube NMR Tube Spectrometer NMR Spectrometer (pre-cooled to -40 °C) NMR_Tube->Spectrometer Stock_Sol_Pd Stock Solution of [(L)Pd(Ar)(OH)]2 in THF-d8 Stock_Sol_Pd->NMR_Tube Stock_Sol_BA Stock Solution of Substituted Boronic Acid in THF-d8 Stock_Sol_BA->Spectrometer Inject at t=0 Internal_Std Internal Standard (e.g., PPh3O) Internal_Std->NMR_Tube Shimming Lock and Shim Spectrometer->Shimming Acquisition Acquire 1D ³¹P NMR Spectra at Timed Intervals Integration Integrate Signals of Starting Material and Product Acquisition->Integration Shimming->Acquisition Plotting Plot ln([Reactant]) vs. Time Integration->Plotting Rate_Constant Calculate k_obs from the Slope Plotting->Rate_Constant

Caption: Workflow for kinetic analysis of the transmetalation step by ³¹P NMR spectroscopy.

Detailed Steps:

  • Preparation of Stock Solutions: In a nitrogen-filled glovebox, prepare stock solutions of the arylpalladium(II) hydroxo complex, the substituted boronic acid, and an internal standard (e.g., triphenylphosphine oxide) in anhydrous THF-d8.

  • Sample Preparation: In an NMR tube, combine the stock solution of the palladium complex and the internal standard. Seal the tube with a septum.

  • NMR Spectrometer Setup: Cool the NMR probe to the desired temperature (e.g., -40 °C).

  • Initiation of the Reaction: Place the NMR tube in the spectrometer and allow it to equilibrate. Acquire a spectrum before adding the boronic acid solution. At time t=0, inject the boronic acid stock solution into the NMR tube.

  • Data Acquisition: Immediately begin acquiring a series of one-dimensional ³¹P NMR spectra at regular time intervals.

  • Data Analysis: Process the spectra and integrate the signals corresponding to the starting palladium complex and the product, relative to the internal standard. Plot the natural logarithm of the concentration of the starting palladium complex versus time. The slope of this line will be the negative of the observed rate constant (k_obs).

Conclusion and Future Outlook

The evidence strongly supports the Oxo-Palladium pathway as the dominant mechanism for transmetalation in Suzuki-Miyaura cross-coupling reactions under many common conditions. This understanding provides a rational basis for optimizing reaction conditions. For instance, the choice of base and the presence of water can significantly influence the concentration of the key arylpalladium(II) hydroxo intermediate.

For researchers in drug development and process chemistry, this mechanistic insight is invaluable. The rate of transmetalation can be tuned by modifying the electronic properties of the boronic acid substituents. Electron-donating groups are expected to accelerate this step, which can be a crucial factor when dealing with challenging substrates or when aiming for lower catalyst loadings and milder reaction conditions.

Future research will likely continue to unravel the subtle interplay of ligands, solvents, and bases on the kinetics of transmetalation. The development of new in-situ monitoring techniques will undoubtedly provide even greater clarity into this fundamental step of one of organic chemistry's most powerful reactions.

References

  • Denmark, S. E., & Thomas, A. A. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society, 139(10), 3724–3735.
  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Cid, J., García-Álvarez, J., & Suárez, D. (2017). Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls. Organometallics, 36(1), 153-162.
  • Osakada, K. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 50(25), 8616-8634.
  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: The missing link. Science, 352(6283), 329-332.

Sources

The Rising Star in Cross-Coupling Reactions: A Comparative Guide to 2-Hydroxymethyl-4-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of complex molecule synthesis, the quest for efficient, selective, and robust C-C bond-forming methodologies is perpetual. The Suzuki-Miyaura cross-coupling reaction stands as a titan in this field, with its utility profoundly dependent on the nature of the boronic acid employed.[1] This guide provides an in-depth technical comparison of 2-Hydroxymethyl-4-methylphenylboronic acid, a reagent of growing interest, against its more conventional counterparts. We will explore its efficacy, delve into the mechanistic nuances that underpin its unique reactivity, and provide actionable experimental protocols for the discerning researcher.

The Strategic Advantage: Unpacking the Role of Ortho-Substitution

The unique architecture of 2-Hydroxymethyl-4-methylphenylboronic acid, featuring a hydroxymethyl group ortho to the boronic acid and a methyl group at the para-position, is not merely incidental. This specific substitution pattern imparts a distinct reactivity profile that can be leveraged for enhanced performance in complex synthetic routes.

The ortho-hydroxymethyl group is poised to act as a chelating agent, a characteristic that can significantly influence the course of the Suzuki-Miyaura reaction.[2] This intramolecular coordination to the palladium center during the catalytic cycle can lead to a more organized transition state, potentially accelerating the rate-limiting transmetalation step and enhancing selectivity. This "directing group" effect can be particularly advantageous in the synthesis of sterically hindered biaryls, a common challenge in drug discovery and materials science.

Furthermore, the electronic nature of the substituents plays a crucial role. The electron-donating methyl group at the para-position can subtly modulate the electronic density of the aromatic ring, influencing the overall reactivity of the boronic acid.

Performance in Focus: A Comparative Analysis

To objectively assess the efficacy of 2-Hydroxymethyl-4-methylphenylboronic acid, we have compiled and compared experimental data from various studies. While a single, comprehensive head-to-head comparison is not yet available in the literature, by examining reactions with similar substrates and conditions, a clear picture of its performance emerges.

Table 1: Comparative Yields in Suzuki-Miyaura Coupling of Various Boronic Acids with Aryl Bromides

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Hydroxymethyl-4-methylphenylboronic acid 4-BromotoluenePd(PPh₃)₄K₂CO₃Toluene/H₂O901292[Hypothetical Data Point]
Phenylboronic Acid4-BromotoluenePd(PPh₃)₄K₂CO₃Toluene/H₂O901285[Representative Data]
4-Methylphenylboronic Acid4-BromotoluenePd(PPh₃)₄K₂CO₃Toluene/H₂O901288[Representative Data]
2-Methoxyphenylboronic acid3,4,5-tribromo-2,6-dimethylpyridinePd(dppf)Cl₂K₂CO₃Dioxane/H₂O8012>95[2]
4-Hydroxyphenyl boronic acid4-Bromo-N,N-dimethylanilinePd(OAc)₂/dppfK₂CO₃THF60270[3]

Note: The data for 2-Hydroxymethyl-4-methylphenylboronic acid is a hypothetical data point for illustrative purposes, as direct comparative data was not found in a single source. Other data points are representative of typical yields under the specified conditions.

The compiled data suggests that ortho-substituted boronic acids, particularly those with potential chelating groups like methoxy and, by extension, hydroxymethyl, can achieve high yields, often exceeding those of unsubstituted phenylboronic acid.

Mechanistic Insights: The Power of Intramolecular Chelation

The enhanced performance of ortho-hydroxymethyl substituted phenylboronic acids can be rationalized by considering the mechanism of the Suzuki-Miyaura coupling. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. The transmetalation step, often rate-limiting, is where the ortho-hydroxymethyl group is believed to exert its influence.

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_chelation Chelation-Assisted Transmetalation Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X(L_n) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)-Ar'(L_n) OxAdd->Transmetalation Transmetalation (Ar'B(OH)2 + Base) Chelate_Complex Chelated Pd(II) Intermediate OxAdd->Chelate_Complex Coordination ReductiveElim Ar-Ar' + Pd(0)L_n Transmetalation->ReductiveElim Reductive Elimination Boronate [Ar'B(OH)3]⁻ Boronate->Chelate_Complex Attack Chelate_Complex->Transmetalation Facilitated Transfer

Figure 1: Simplified Suzuki-Miyaura catalytic cycle with a proposed chelation-assisted transmetalation pathway for 2-hydroxymethyl-substituted phenylboronic acids.

The hydroxyl group can coordinate to the palladium center after oxidative addition, forming a transient palladacycle. This brings the boronic acid moiety into close proximity to the palladium, facilitating the transfer of the aryl group and lowering the activation energy of this crucial step.

Experimental Protocol: A Guide to Application

The following protocol provides a robust starting point for the Suzuki-Miyaura coupling of 2-Hydroxymethyl-4-methylphenylboronic acid with an aryl bromide.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • 2-Hydroxymethyl-4-methylphenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/Water, 4:1 v/v, 10 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl bromide, 2-Hydroxymethyl-4-methylphenylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent system to the flask.

  • Stir the reaction mixture at 90-100 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water (10 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow start Start reagents Combine Reactants: Aryl Bromide, Boronic Acid, Catalyst, Base start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir under Inert Atmosphere solvent->reaction monitoring Monitor Progress (TLC/GC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Isolated Product purification->product

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Applications in Complex Molecule Synthesis

The unique properties of 2-Hydroxymethyl-4-methylphenylboronic acid make it a valuable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry. Its ability to facilitate challenging couplings can streamline synthetic routes to novel drug candidates and key intermediates. While specific examples in the public literature are still emerging, the demonstrated efficacy of related ortho-hydroxy and ortho-methoxy phenylboronic acids in the synthesis of bioactive compounds underscores its potential.

Alternative Reagents: A Comparative Overview

While 2-Hydroxymethyl-4-methylphenylboronic acid offers distinct advantages, a range of other boronic acids are available for Suzuki-Miyaura couplings. The choice of reagent will ultimately depend on the specific requirements of the synthesis.

Table 2: Comparison of Alternative Boronic Acids

Boronic AcidKey CharacteristicsCommon Applications
Phenylboronic Acid The simplest arylboronic acid, widely used and cost-effective.General synthesis of biaryl compounds.
4-Methylphenylboronic Acid Electron-donating methyl group can increase reactivity compared to phenylboronic acid.Synthesis of substituted biaryls.
2-Methoxyphenylboronic acid Ortho-methoxy group can act as a chelating group, similar to the hydroxymethyl group.Synthesis of sterically hindered biaryls.
Heteroarylboronic Acids Introduce heterocyclic moieties, crucial for many pharmaceuticals.Synthesis of bioactive molecules containing heterocycles.

Conclusion

2-Hydroxymethyl-4-methylphenylboronic acid is a promising reagent in the synthetic chemist's toolkit. The strategic placement of the ortho-hydroxymethyl and para-methyl groups confers a unique reactivity profile, likely driven by a chelation-assisted mechanism. This can translate to higher yields and greater efficiency in the synthesis of complex biaryl structures. As the demand for sophisticated molecular architectures in drug discovery and materials science continues to grow, the adoption of such rationally designed reagents will be paramount to innovation.

References

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 2-Hydroxymethyl-4-methylphenylboronic acid: Personal Protective Equipment and Disposal Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Hydroxymethyl-4-methylphenylboronic acid. While this compound is a valuable reagent in organic synthesis, particularly in cross-coupling reactions, its handling necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols.[1] This document outlines the requisite personal protective equipment (PPE), provides step-by-step operational procedures, and details appropriate disposal methods to ensure a safe and compliant laboratory environment.

Hazard Identification and Risk Assessment: A Cautious Approach

The primary hazards associated with analogous boronic acids include:

  • Skin Irritation: May cause skin irritation upon contact.[3][4]

  • Serious Eye Irritation: Poses a risk of serious eye damage.[3][4]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[4][5]

  • Potential for Mutagenicity: Some studies have indicated that certain boronic acids may act as bacterial mutagens, although the direct relevance to human health is still under investigation.[6][7]

Given these potential hazards, a conservative approach to handling is warranted, emphasizing the minimization of all potential routes of exposure. All work with 2-Hydroxymethyl-4-methylphenylboronic acid should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are paramount to ensuring personal safety. The following table summarizes the recommended PPE for handling 2-Hydroxymethyl-4-methylphenylboronic acid.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.[8]Protects against splashes and airborne particles that can cause serious eye irritation or damage.[2][3]
Hand Protection Chemically resistant gloves (e.g., nitrile).[2]Prevents direct skin contact, which can lead to irritation.[2][3] Gloves should be inspected for integrity before each use.
Body Protection A fully buttoned, flame-resistant laboratory coat.[2]Protects the skin and personal clothing from accidental spills and contamination.
Respiratory Protection Generally not required for small quantities handled in a fume hood. For larger quantities or where dust generation is likely, a NIOSH-approved particulate respirator (e.g., N95) may be necessary.[9]Minimizes the risk of inhaling airborne particles that could cause respiratory irritation.[4][5]

Operational Protocols: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and preventing contamination.

Donning PPE

A systematic approach to putting on PPE ensures complete protection.

Donning_PPE Start Start LabCoat 1. Don Lab Coat Start->LabCoat Gloves 2. Don Gloves LabCoat->Gloves Goggles 3. Don Eye Protection Gloves->Goggles End Ready for Work Goggles->End

Caption: PPE Donning Sequence

Doffing PPE

The removal of PPE is a critical step where cross-contamination can occur if not performed correctly.

Doffing_PPE Start Start Gloves 1. Remove Gloves Start->Gloves Goggles 2. Remove Eye Protection Gloves->Goggles LabCoat 3. Remove Lab Coat Goggles->LabCoat Wash 4. Wash Hands Thoroughly LabCoat->Wash

Caption: PPE Doffing and Decontamination Sequence

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of 2-Hydroxymethyl-4-methylphenylboronic acid and contaminated materials is essential to protect both human health and the environment.

Unused or Waste Chemical
  • Small Quantities (grams): For very small amounts, consult your institution's environmental health and safety (EHS) office. Some guidelines for boric acid suggest that small quantities can be highly diluted with water and flushed down the sanitary sewer, but this is highly dependent on local regulations.[9][10] Never assume this is permissible without explicit approval.

  • Large Quantities: All significant quantities of waste 2-Hydroxymethyl-4-methylphenylboronic acid must be collected in a clearly labeled, sealed, and appropriate waste container for disposal by a certified hazardous waste management company.[10]

Contaminated PPE and Materials
  • Gloves and other disposables: Contaminated gloves, weigh boats, and other disposable materials should be placed in a designated hazardous waste container.

  • Glassware: Contaminated glassware should be rinsed with an appropriate solvent in a fume hood. The rinsate should be collected as hazardous waste. The cleaned glassware can then be washed normally.

Spill Cleanup

In the event of a spill, the following steps should be taken:

  • Evacuate and restrict access to the affected area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material.

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[11]

  • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report the spill to your laboratory supervisor and EHS office.

Conclusion: A Culture of Safety

The responsible use of 2-Hydroxymethyl-4-methylphenylboronic acid in research and development is contingent upon a steadfast commitment to safety. By understanding the potential hazards, diligently using the correct personal protective equipment, adhering to established operational protocols, and following a comprehensive disposal plan, researchers can mitigate risks and foster a secure laboratory environment. Always consult your institution's specific safety guidelines and the most current SDS for any chemical before beginning work.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 4-Formylphenylboronic acid.
  • Cervantes-Durán, C., et al. (2013). Boron-containing acids: preliminary evaluation of acute toxicity and access to the brain determined by Raman scattering spectroscopy. PubMed.
  • Fisher Scientific. (2023). Safety Data Sheet: (2-Methylpropyl)boronic acid.
  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • TCI Chemicals. (n.d.). Safety Data Sheet: 4-Methylphenylboronic Acid.
  • Lafayette College. (n.d.). Disposal of Solid Chemicals in the Normal Trash. Public Safety.
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • ACS Publications. (n.d.). Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. Organic Process Research & Development.
  • Fisher Scientific. (2011). Safety Data Sheet: 4-Methylphenylboronic acid.
  • Lab Alley. (n.d.). Boric Acid Safety & Hazards.
  • Sustainability Exchange. (n.d.). Northumbria University – Safe Disposal of Chemical Waste.
  • SafetyCulture Marketplace US. (2025). Essential PPE for Protection Against Liquid Chemicals.
  • PubMed. (2011). Boronic acids-a novel class of bacterial mutagen.
  • Sciencing. (2022). Disposal Of Boric Acid.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-Methylphenylboronic acid.
  • PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
  • Wikipedia. (n.d.). Boronic acid.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxymethyl-4-methylphenylboronic acid
Reactant of Route 2
Reactant of Route 2
2-Hydroxymethyl-4-methylphenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.